10-Hydroxydihydroperaksine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(1S,12S,14R,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol |
InChI |
InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12+,14-,15?,17-,18-/m0/s1 |
InChI Key |
PBLXNPSLWYWTKM-ABFAVRDBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]2C[C@@H]3N1[C@H](C2CO)CC4=C3NC5=CC=CC=C45)CO |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Structure of 10-Hydroxydihydroperaksine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a naturally occurring alkaloid identified from the plant Rauvolfia verticillata. Alkaloids from the Rauvolfia genus have long been a subject of scientific interest due to their wide range of biological activities, including antihypertensive, antipsychotic, and anti-inflammatory effects. This technical guide aims to provide a comprehensive overview of the structure of this compound. However, it is important to note that while the basic chemical structure is known, detailed experimental data and biological activity studies are not extensively available in the public domain.
Chemical Structure and Properties
The fundamental chemical identity of this compound has been established through standard chemical database entries.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| IUPAC Name | (2R,3R,4S,6R,7S,12bR)-4-ethyl-3-methoxy-2,6-methano-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine-3,7-diol |
| Canonical SMILES | CCC1C2CN3C(C4=C(C=C(C=C4)O)NC3=C2)C1CO |
| InChI Key | InChI=1S/C19H24N2O3/c1-2-10-14-8-21-15-12(10)7-11-9-13(24)5-6-16(22)17(9)20-18(11)15/h5-6,9-10,12,14,20,22,24H,2,7-8H2,1H3 |
Hypothetical Isolation and Characterization Workflow
While a specific experimental protocol for the isolation of this compound has not been published, a general workflow can be proposed based on established methods for isolating alkaloids from Rauvolfia species.
Caption: A generalized workflow for the isolation and structural elucidation of alkaloids.
Experimental Protocols:
A detailed, validated experimental protocol for the isolation and purification of this compound is not currently available in scientific literature. A general approach would involve:
-
Extraction: The dried and powdered plant material of Rauvolfia verticillata would be subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.
-
Acid-Base Partitioning: The resulting crude extract would undergo an acid-base partitioning process to selectively separate the basic alkaloidal fraction from other plant constituents.
-
Chromatographic Purification: The crude alkaloid fraction would then be subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound would be confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, amine, aromatic rings).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Biological Activity and Signaling Pathways
Currently, there are no published studies detailing the biological activities, mechanism of action, or any associated signaling pathways for this compound. The broader class of alkaloids from Rauvolfia has been shown to interact with various targets, including neurotransmitter receptors and ion channels. However, specific targets for this compound remain to be identified.
Conclusion and Future Directions
This compound represents a structurally defined but functionally uncharacterized natural product. The lack of detailed spectroscopic and pharmacological data highlights a significant knowledge gap. Future research should focus on the following areas:
-
Isolation and Characterization: A complete spectroscopic characterization of this compound is necessary to provide a definitive structural proof and serve as a reference for future studies.
-
Pharmacological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic activities.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies will be required to elucidate the underlying mechanism of action and any involved signaling pathways.
This document serves as a summary of the currently available information on the structure of this compound. It is anticipated that as research into the rich chemical diversity of Rauvolfia species continues, more detailed information regarding this and other novel alkaloids will become available.
The Natural Provenance of 10-Hydroxydihydroperaksine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid that has been identified within the plant kingdom. This technical guide provides a comprehensive overview of its natural source, alongside generalized methodologies for its extraction and purification. While specific quantitative data and a detailed biosynthetic pathway for this particular compound remain to be fully elucidated in publicly available literature, this document synthesizes the current knowledge on related compounds and established protocols for the isolation of alkaloids from its host genus. This guide aims to serve as a foundational resource for researchers interested in the study and potential applications of this compound.
Natural Source and Chemical Profile
This compound is an alkaloid found in the herbs of Rauvolfia verticillata, a flowering plant belonging to the family Apocynaceae. It is also recognized as a natural product of the Rauvolfia genus. The compound is chemically identified as 10-Hydroxy-19(S),20(R)-dihydroperaksine.
Table 1: Chemical Profile of this compound
| Property | Value |
| Chemical Name | 10-Hydroxy-19(S),20(R)-dihydroperaksine |
| Synonyms | This compound |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 451478-47-0 |
| Natural Source | Rauvolfia verticillata (Apocynaceae) |
Experimental Protocols: Extraction and Isolation of Rauvolfia Alkaloids
While a specific, detailed experimental protocol for the isolation of this compound from Rauvolfia verticillata is not extensively documented in available scientific literature, a general methodology for the extraction of total alkaloids from Rauvolfia species can be adapted. The following protocol is a composite of established techniques for alkaloid extraction from this genus.
General Extraction Methodology
This protocol outlines a typical acid-base extraction procedure for the isolation of total alkaloids from Rauvolfia plant material.
Materials:
-
Dried and powdered roots of Rauvolfia species
-
0.1-0.5% Hydrochloric acid in ethanol (B145695) (acidic alcohol)
-
Ammonia (B1221849) solution
-
Hydrochloric acid (concentrated and dilute)
-
Organic solvents (e.g., chloroform, diethyl ether)
-
Distilled water
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Percolation: The powdered plant material is subjected to percolation with acidic alcohol (0.1-0.5% HCl in ethanol).
-
Solvent Recovery: The resulting percolate is collected, and the ethanol is recovered under reduced pressure using a rotary evaporator.
-
pH Adjustment (Initial): The pH of the concentrated extract is adjusted to a range of 6.3-6.7 with the addition of ammonia water.
-
Concentration: The solution is further concentrated under reduced pressure.
-
Aqueous Suspension: The concentrated solution is diluted with 1.5-2.5 times its volume of water.
-
Acidification: The aqueous solution is acidified to a pH of 3-4 with hydrochloric acid.
-
Filtration: The acidified solution is filtered to remove non-alkaloidal precipitates.
-
Basification: The pH of the filtrate is raised to 9.5-10 with the addition of a stronger ammonia solution to precipitate the total alkaloids.
-
Collection and Drying: The precipitated alkaloids are collected by filtration, washed with cold water, and dried to yield the total alkaloid extract.
Purification by Column Chromatography
Further purification of the total alkaloid extract to isolate individual compounds like this compound would typically involve column chromatography.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol (B129727) and their mixtures)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.
-
Sample Loading: The crude total alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Monitoring by TLC: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.
-
Isolation: Fractions containing the purified this compound are combined, and the solvent is evaporated to yield the isolated compound.
Biosynthesis of Peraksine-Type Alkaloids
The biosynthesis of peraksine (B1174184), a sarpagine-type alkaloid, is a complex enzymatic process originating from the precursor strictosidine (B192452). While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for sarpagine (B1680780) alkaloids provides a foundational understanding.
The biosynthesis begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids. Through a series of enzymatic reactions involving oxidations, reductions, and rearrangements, the strictosidine aglycone is converted into the sarpagine skeleton. Key enzymes in related pathways include perakine (B201161) reductase. The hydroxylation at the C-10 position and the reduction of the peraksine side chain are likely late-stage modifications in the biosynthetic pathway.
In-Depth Technical Guide: The Discovery and Isolation of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the discovery and isolation of 10-Hydroxydihydroperaksine, a significant monoterpenoid indole (B1671886) alkaloid. Due to limitations in accessing the full text of primary research articles, this document focuses on publicly available information regarding the compound's origins and properties. While a comprehensive experimental protocol from the original discovery cannot be reproduced here, this guide synthesizes available data to support researchers in the fields of natural product chemistry and drug development.
Introduction
This compound is a naturally occurring alkaloid identified from the plant species Rauvolfia verticillata, a member of the Apocynaceae family. This family of plants is renowned for its rich diversity of bioactive monoterpenoid indole alkaloids, many of which possess significant pharmacological properties. The structural complexity and biological activity of these compounds make them a subject of intense research for potential therapeutic applications.
Initial reports suggest the isolation of this compound alongside other known and novel alkaloids, highlighting the rich chemical profile of Rauvolfia species. Further research has also indicated its presence in hairy root cultures of Rauvolfia serpentina, suggesting alternative methods for its production. This guide will summarize the known information about its discovery and chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O₃ | |
| Molecular Weight | 328.4 g/mol | |
| CAS Number | 451478-47-0 | - |
| Appearance | Powder | |
| Purity | >98% |
Table 1: Physicochemical Properties of this compound
Discovery and Natural Occurrence
This compound was discovered as a constituent of Rauvolfia verticillata. The primary research that likely details its initial isolation is a 2015 publication in the journal Fitoterapia by Gao et al. This study focused on the isolation and characterization of new hexacyclic monoterpenoid indole alkaloids from this plant species and also reported the isolation of 17 known analogues, one of which is presumed to be this compound.
Additionally, independent research by Stöckigt et al. has reportedly identified this compound from the hairy root cultures of a related species, Rauvolfia serpentina. This finding is significant as it presents a potential alternative and sustainable source for the compound, moving beyond the collection of wild plant material.
Experimental Protocols (General Overview)
While the specific, detailed experimental protocol for the original isolation of this compound could not be accessed for this guide, a general workflow for the isolation of alkaloids from Rauvolfia species can be described. This process typically involves several key stages:
Figure 1: A generalized workflow for the isolation of alkaloids from plant material.
4.1. Extraction
The initial step involves the extraction of alkaloids from the dried and powdered plant material (e.g., stems, roots) of Rauvolfia verticillata. This is typically achieved using a series of solvents with increasing or decreasing polarity to selectively extract different classes of compounds.
4.2. Chromatographic Separation
The resulting crude extract, a complex mixture of numerous compounds, is then subjected to various chromatographic techniques to separate the individual alkaloids. This multi-step process often includes:
-
Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina). Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation into fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining the compound in high purity.
4.3. Structure Elucidation
Once isolated, the chemical structure of this compound would have been determined using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or detailing its biological activity. As a member of the monoterpenoid indole alkaloid class, it is plausible that it may exhibit biological activities similar to other compounds in this family, which are known to interact with various receptors and enzymes in the central nervous system and other tissues. Further research is required to elucidate the specific pharmacological profile of this compound.
The general relationship between natural product discovery and the investigation of its biological effects can be visualized as follows:
Figure 2: Logical progression from the discovery of a natural product to assessing its drug development potential.
Conclusion and Future Directions
This compound represents another interesting addition to the vast family of monoterpenoid indole alkaloids from Rauvolfia species. While its initial discovery and isolation have been reported, a significant gap remains in the publicly accessible, detailed experimental data and its pharmacological characterization. Future research should focus on:
-
Full Publication of Primary Data: Making the detailed experimental protocols and full spectroscopic data from the original isolation studies publicly available would be invaluable to the research community.
-
Pharmacological Screening: A comprehensive screening of this compound for a range of biological activities is necessary to understand its therapeutic potential.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and identify its molecular targets will be crucial for any drug development efforts.
-
Synthetic and Biosynthetic Studies: Exploring synthetic routes and further investigating its biosynthesis in hairy root cultures could provide sustainable sources for future research and development.
This technical guide serves as a starting point for researchers interested in this compound. It is hoped that the consolidation of this information will stimulate further investigation into this promising natural product.
The Untraveled Path: A Technical Guide to the Putative Biosynthesis of 10-Hydroxydihydroperaksine in Rauvolfia verticillata
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the proposed biosynthetic pathway of 10-hydroxydihydroperaksine (B1631173), a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in Rauvolfia verticillata. While the complete pathway has not been experimentally elucidated in its entirety, this document synthesizes current knowledge of related alkaloid biosynthesis in the Rauvolfia genus to present a scientifically grounded putative pathway. This guide provides detailed experimental protocols for pathway elucidation, quantitative data on alkaloid content, and a visual representation of the proposed biosynthetic steps.
Introduction
Rauvolfia verticillata is a rich source of diverse and pharmacologically significant MIAs. Among these, the sarpagan-type alkaloids are of particular interest due to their structural complexity and biological activities. This compound represents a hydroxylated and reduced derivative within this class. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production or generating novel, high-value derivatives. The pathway proposed herein is inferred from the well-established biosynthesis of ajmaline (B190527) and other sarpagan alkaloids in Rauvolfia species, which serves as a robust template for predicting the formation of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the central MIA precursor, strictosidine (B192452), which is formed by the condensation of tryptamine (B22526) and secologanin (B1681713). The subsequent steps likely follow the sarpagan alkaloid pathway, with specific hydroxylation and reduction reactions occurring at the later stages to yield the final product.
The key proposed steps are:
-
Formation of Strictosidine: Tryptamine and secologanin are condensed by strictosidine synthase (STR) to form strictosidine.
-
Deglycosylation: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone.
-
Rearrangement to the Sarpagan Skeleton: A series of complex, enzyme-catalyzed reactions, including the action of the sarpagan bridge enzyme (SBE), are thought to convert the aglycone into the characteristic sarpagan ring system, leading to intermediates like polyneuridine (B1254981) aldehyde.
-
Formation of Perakine: The pathway likely proceeds through the intermediate perakine. The isomerization of vomilenine, a precursor to ajmaline, can lead to the formation of perakine. This isomerization is a key branch point between the ajmalan (B1240692) and sarpagan pathways.
-
Reduction to Dihydroperaksine (B1209952): Perakine is then likely reduced by a reductase enzyme to form dihydroperaksine.
-
Hydroxylation to this compound: The final step is the regioselective hydroxylation of dihydroperaksine at the C-10 position, catalyzed by a specific hydroxylase, likely a cytochrome P450 monooxygenase, to yield this compound.
Below is a DOT language script for the visualization of this putative pathway.
Quantitative Data
While specific quantitative data for the biosynthetic pathway of this compound is not available, studies have quantified the content of major alkaloids in Rauvolfia verticillata. This data provides a valuable reference for understanding the metabolic flux towards different alkaloid classes within the plant.
| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Ajmaline | Root | 0.96 | UPLC-ESI-MS/MS | [1] |
| Yohimbine | Root | Not specified | UPLC-ESI-MS/MS | [1] |
| Ajmalicine | Root | Not specified | UPLC-ESI-MS/MS | [1] |
| Serpentine | Root | Not specified | UPLC-ESI-MS/MS | [1] |
| Reserpine | Root | Not specified | UPLC-ESI-MS/MS | [1] |
| Ajmaline | Leaf | 20.28 | UPLC-ESI-MS/MS | [1] |
| Yohimbine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |
| Ajmalicine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |
| Serpentine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |
| Reserpine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |
Experimental Protocols
The elucidation of a novel biosynthetic pathway, such as that for this compound, requires a multi-faceted approach combining biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Enzyme Isolation and Purification
Objective: To isolate the putative reductase and hydroxylase enzymes.
Methodology:
-
Plant Material: Use fresh root and leaf tissues of Rauvolfia verticillata, as these are known sites of alkaloid accumulation[1].
-
Crude Extract Preparation:
-
Homogenize the plant tissue in a chilled extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to remove cell debris.
-
For cytochrome P450 enzymes (hydroxylases), prepare a microsomal fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. Resuspend the microsomal pellet in a suitable buffer. For soluble enzymes (reductases), the supernatant can be used for further purification.
-
-
Protein Purification:
-
Subject the crude extract or microsomal fraction to a series of chromatographic steps.
-
Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins with increasing concentrations of ammonium sulfate.
-
Column Chromatography: Use a combination of techniques such as:
-
Size-Exclusion Chromatography: To separate proteins based on molecular weight.
-
Ion-Exchange Chromatography: To separate proteins based on charge.
-
Affinity Chromatography: Using a ligand specific for the enzyme of interest (if known).
-
-
Monitor the enzymatic activity of the fractions at each step using the assays described below.
-
Enzyme Assays
Objective: To detect and quantify the activity of the target enzymes.
Methodology:
-
Reductase Assay:
-
Substrate: Dihydroperaksine (if available) or a related substrate with a reducible bond.
-
Reaction Mixture: Incubate the purified enzyme fraction with the substrate and a reducing agent (e.g., NADPH or NADH) in a suitable buffer.
-
Detection: Monitor the consumption of NADPH/NADH spectrophotometrically at 340 nm or analyze the formation of the reduced product by HPLC or LC-MS.
-
-
Hydroxylase (Cytochrome P450) Assay:
-
Substrate: Dihydroperaksine.
-
Reaction Mixture: Incubate the microsomal fraction or purified enzyme with the substrate, NADPH, and a cytochrome P450 reductase in a suitable buffer.
-
Detection: Analyze the formation of this compound using HPLC or LC-MS. The identity of the product can be confirmed by comparison with an authentic standard (if available) or by mass spectrometry and NMR analysis.
-
Gene Identification and Functional Characterization
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.
Methodology:
-
Transcriptome Analysis:
-
Extract RNA from R. verticillata tissues and perform RNA sequencing (RNA-seq).
-
Identify candidate genes encoding reductases and cytochrome P450s that are co-expressed with known MIA biosynthesis genes.
-
-
Gene Cloning:
-
Design primers based on the candidate gene sequences and amplify the full-length cDNAs using RT-PCR.
-
Clone the amplified cDNAs into an expression vector (e.g., for expression in E. coli for reductases or yeast for cytochrome P450s).
-
-
Heterologous Expression and Functional Verification:
-
Express the cloned genes in a suitable host system.
-
Perform enzyme assays with the recombinant proteins and the putative substrates to confirm their catalytic activity.
-
Below is a DOT language script illustrating the experimental workflow for enzyme and gene identification.
Conclusion
The biosynthesis of this compound in Rauvolfia verticillata likely represents a specialized branch of the well-characterized sarpagan alkaloid pathway. The proposed pathway, involving a late-stage reduction and hydroxylation of a perakine-derived intermediate, provides a strong foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the definitive elucidation of this pathway, which will be instrumental for the biotechnological production of this and other valuable monoterpenoid indole alkaloids.
References
10-Hydroxydihydroperaksine: A Technical Overview of a Rauvolfia Alkaloid
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the current scientific understanding of 10-Hydroxydihydroperaksine (CAS Number: 451478-47-0), an indole (B1671886) alkaloid isolated from the plant Rauvolfia verticillata. While this compound is available for research purposes, a thorough review of publicly available scientific literature reveals a significant gap in the characterization of its biological activity and mechanism of action. This guide summarizes the known physicochemical properties and highlights the need for further investigation into its potential pharmacological effects.
Physicochemical Properties
This compound is a natural product belonging to the complex family of indole alkaloids.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 451478-47-0 | [1][2][3][4][5][6] |
| Molecular Formula | C19H24N2O3 | [1][2][4][6] |
| Molecular Weight | 328.4 g/mol | [1][2][6] |
| Appearance | Powder | [1][2] |
| Purity | >98% | [1][2] |
| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine | [1] |
| Source | The herbs of Rauvolfia verticillata | [1] |
Biological Context and Potential for Future Research
This compound is derived from Rauvolfia verticillata, a plant species known to be a rich source of bioactive alkaloids. Alkaloids from the Rauvolfia genus have historically been a treasure trove for drug discovery, yielding compounds with a wide array of pharmacological activities, including antihypertensive, antipsychotic, and antiarrhythmic effects.
Despite the known therapeutic potential of compounds from this plant family, specific biological data for this compound is not available in the current body of scientific literature. Extensive searches for studies detailing its mechanism of action, signaling pathway interactions, or quantitative biological data (such as IC50 or binding affinities) did not yield any specific results.
The logical workflow for future investigation into the pharmacological potential of this compound is outlined below. This diagram illustrates a standard approach in natural product drug discovery, starting from the isolated compound.
Experimental Protocols: A Call for Investigation
Due to the absence of published research on the biological effects of this compound, no established experimental protocols for its study can be provided. Researchers interested in this compound would need to develop and validate their own methodologies for in vitro and in vivo testing based on the scientific questions being addressed.
A generalized protocol for initial in vitro screening for cytotoxicity, a common first step in assessing the biological activity of a novel compound, would typically involve the following steps:
-
Cell Line Selection : Choose a panel of relevant human cancer or normal cell lines.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Cell Seeding : Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment : Expose the cells to the various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay : Utilize a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue™) to quantify cell viability.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) value to determine the compound's potency.
Conclusion and Future Directions
This compound is a readily available natural product with a defined chemical structure. However, its biological properties remain uncharacterized in the public scientific domain. This presents a unique opportunity for researchers in drug discovery and pharmacology to conduct pioneering studies into its potential therapeutic effects. The rich pharmacological history of alkaloids from Rauvolfia verticillata suggests that this compound could possess interesting and potentially valuable biological activities. Future research should focus on systematic in vitro and in vivo screening to elucidate its mechanism of action and to determine its potential as a novel therapeutic agent.
References
- 1. Evaluation of the cytotoxicity of 10 chemicals in human and rat hepatocytes and in cell lines: Correlation between in vitro data and human lethal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
The Pharmacological Potential of Sarpagine Alkaloids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpagine (B1680780) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids predominantly found in plants of the Apocynaceae family, have emerged as a promising source of bioactive compounds with a wide spectrum of pharmacological activities.[1] Their complex and diverse chemical structures have attracted significant interest from the scientific community, leading to extensive research into their therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of sarpagine alkaloids, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for assessing these activities are provided, along with a quantitative summary of the available data and visual representations of key signaling pathways.
Anticancer Activity
Sarpagine alkaloids have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.
Quantitative Data for Anticancer Activity
| Alkaloid/Extract | Cancer Cell Line | IC50 Value | Reference |
| Angustilongine E-K (macroline-sarpagine bisindole alkaloids) | KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02-9.0 μM | [2] |
| Talpinine | Multidrug-resistant KB/VJ300 | 14-22 µg/mL | |
| O-acetyltalpinine | Multidrug-resistant KB/VJ300 | 14-22 µg/mL | |
| Rauvomitorine A & B (with cisplatin) | SKOV3/OVCAR3 (ovarian cancer) | Synergistic effect (Combination Index: 0.24-0.52) | [3] |
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of sarpagine and related alkaloids. For instance, some alkaloids from Rauvolfia vomitoria have been shown to act synergistically with cisplatin (B142131) to promote S phase cell cycle arrest by reducing the expression of CDK1 and Chk1. They also shift the Bcl-2/BAX ratio to favor apoptosis.[3] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is another target for some alkaloids.[4][5] Additionally, the induction of apoptosis by certain alkaloids, such as sampangine, is mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial alterations.[6]
Anticancer Signaling Pathways of Sarpagine Alkaloids.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Sarpagine alkaloids have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data for Anti-inflammatory Activity
| Alkaloid/Extract | Assay | IC50/ED50 Value | Reference |
| Rauvolfia densiflora methanolic extract (contains sarpagan indole alkaloids) | COX Assay | 155.38 µg/mL | [5][7] |
| N(4)-Methyltalpinine | NF-κB (p65) Inhibition | ED50 = 1.2 µM | [8] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of sarpagine alkaloids are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. N(4)-Methyltalpinine has been identified as an inhibitor of NF-κB.[8] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Extracts containing sarpagan alkaloids have demonstrated inhibitory activity against COX enzymes.[5][7]
Anti-inflammatory Signaling Pathways of Sarpagine Alkaloids.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Sarpagine alkaloids have shown promise in this area, exhibiting activity against various bacterial strains.
Quantitative Data for Antimicrobial Activity
| Alkaloid | Microorganism | MIC Value | Reference |
| Rauvolfianoid A | Salmonella sp. | 25 µg/ml | [9] |
| Rauvolfianoid B | Escherichia coli, Shigella sp, Salmonella sp. | Weakly active | [9] |
Neuroprotective Activity
Neurodegenerative diseases pose a significant global health challenge. While research into the neuroprotective effects of sarpagine alkaloids is still in its early stages, the broader class of alkaloids has shown potential in protecting neurons from damage and degeneration. The primary mechanisms of neuroprotection by alkaloids include reducing oxidative stress, inhibiting excitotoxicity, and modulating apoptotic pathways.[10]
In vitro models for assessing neuroprotective activity often involve challenging neuronal cell lines, such as SH-SY5Y or PC12, with neurotoxins like glutamate (B1630785) or hydrogen peroxide to induce excitotoxicity and oxidative stress, respectively.[9][11][12] The ability of a compound to preserve cell viability and function in these models indicates its neuroprotective potential. While specific quantitative data for sarpagine alkaloids in these models is limited, the known antioxidant and anti-inflammatory properties of some alkaloids suggest they may offer neuroprotective benefits.
Experimental Protocols
MTT Assay for Anticancer Activity (Cell Viability)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[13][14][15]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sarpagine alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[13][14][15]
MTT Assay Workflow.
COX Inhibition Assay for Anti-inflammatory Activity
Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. The assay typically measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.[16][17][18]
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound (sarpagine alkaloid) at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the test compound or a known COX inhibitor (positive control) to the wells and incubate for a specific time to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.
-
Signal Detection: Immediately measure the signal (e.g., absorbance or fluorescence) generated by the peroxidase activity using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.[16][17][18]
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6][19][20][21]
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the sarpagine alkaloid in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[6][19][20][21]
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)
Principle: This assay assesses the ability of a compound to protect neuronal cells from death induced by excessive exposure to the excitatory neurotransmitter glutamate, a process known as excitotoxicity.[17]
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the sarpagine alkaloid for a defined period (e.g., 1-2 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a specific duration.
-
Assessment of Cell Viability: Following glutamate exposure, assess cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.
-
Data Analysis: Compare the viability of cells pre-treated with the sarpagine alkaloid to that of cells exposed to glutamate alone. An increase in cell viability indicates a neuroprotective effect.[17]
Conclusion
Sarpagine alkaloids represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The compelling evidence for their anticancer, anti-inflammatory, and antimicrobial activities warrants further investigation and development. While the exploration of their neuroprotective effects is in its nascent stages, the known properties of alkaloids suggest that this is a promising avenue for future research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of natural products. Continued research, including in vivo studies and clinical trials, will be crucial to translate the promising in vitro findings into novel and effective therapies for a range of human diseases.
References
- 1. SMART-guided discovery of Sarpagine-type monoterpene indole alkaloids from Rauvolfia vomitoria and the synergistic effects with cisplatin against human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives on the Molecular Mediators of Oxidative Stress and Antioxidant Strategies in the Context of Neuroprotection and Neurolongevity: An Extensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Excitotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glutamate Excitotoxicity: An Insight Into The Mechanism [journalijar.com]
- 20. Glutamate-induced excitotoxicity in Parkinson's disease: The role of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of extrasynaptic glutamate in physiological and pathophysiological changes of neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Biological Activity, and Mechanisms of Diketopiperazine Derivatives
Note to the Reader: Initial literature searches for "dihydroperaksine derivatives" did not yield sufficient public research data to fulfill the requirements of an in-depth technical guide. The compound "dihydroperaksine" is listed in chemical databases, but its derivatives, synthesis, and biological activities are not described in the available scientific literature. Therefore, this guide focuses on a closely related, extensively researched, and highly significant class of compounds: 2,5-diketopiperazines (DKPs) . This class of cyclic dipeptides showcases a vast range of biological activities and a rich history in natural product synthesis and drug development, allowing for a comprehensive review that meets the technical demands of the original request.
Introduction to 2,5-Diketopiperazines
2,5-Diketopiperazines (DKPs), the smallest class of cyclic peptides, are six-membered heterocyclic rings containing two amide bonds, formed from the condensation of two α-amino acids.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products isolated from fungi, bacteria, marine organisms, and plants.[1][2][4] DKP derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, neuroprotective, and antithrombotic properties.[2][5] Their structural rigidity, metabolic stability compared to linear peptides, and ability to present diverse side chains make them attractive scaffolds for drug discovery.[6] One notable example, Plinabulin, a marine-derived DKP, has advanced to Phase 3 clinical trials for the treatment of non-small cell lung cancer.[7] This guide provides a detailed overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action for this vital class of molecules.
Synthesis of 2,5-Diketopiperazine Derivatives
The synthesis of DKPs can be broadly categorized into solution-phase, solid-phase, and enzymatic methods. The most common approach involves the cyclization of a linear dipeptide.[6]
Synthetic Methodologies
-
Solution-Phase Synthesis: This classical approach typically involves the formation of a linear dipeptide from two amino acids, followed by N-deprotection and subsequent intramolecular cyclization. Cyclization can be induced under basic, neutral, or acidic conditions.[8] A straightforward method involves heating two α-amino acids in a solvent like ethylene (B1197577) glycol, which promotes condensation and cyclization.[6][9]
-
Solid-Phase Synthesis: This method offers advantages in yield, purity, and the potential for creating diverse DKP libraries. The first amino acid is anchored to a solid support, the second is coupled to form a linear dipeptide, and cyclization is achieved by cleaving the peptide from the resin, which often occurs concurrently with N-terminal deprotection.[6]
-
Enzymatic Synthesis: Biocatalytic methods provide high stereoselectivity and milder reaction conditions. Cyclodipeptide synthases (CDPSs) and nonribosomal peptide synthetases (NRPSs) are enzymes that can produce DKPs.[4][10] Chemoenzymatic methods, using enzymes like the adenylation domain of tyrocidine synthetase A (TycA-A), allow for a one-pot synthesis of various DKPs from amino acids and amino acid esters.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization step, often in environmentally friendly aqueous media. This method allows for rapid, one-pot N-Boc-deprotection and cyclization of dipeptidyl esters in excellent yields.[8]
General Experimental Protocol: Microwave-Assisted Synthesis
A representative protocol for the aqueous, microwave-assisted synthesis of 2,5-diketopiperazines is described below.[8]
Objective: To synthesize 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters.
Materials:
-
Nα-Boc-dipeptidyl ester (e.g., Boc-D-Orn(Cbz)-L-Pro-OtBu) (0.25 mmol)
-
Deionized water (1 mL)
-
Monomode microwave reactor (e.g., CEM Discover)
Procedure:
-
The Nα-Boc-dipeptidyl ester (0.25 mmol) is dissolved or suspended in deionized water (1 mL) in a suitable microwave reaction vessel.
-
The vessel is sealed and placed in the microwave reactor.
-
The mixture is heated to 250 °C for 10 minutes under a pressure of 150 psi, with a microwave power of 250 W.
-
After cooling, the resulting suspension is filtered through a Hirsch funnel.
-
The collected solid is washed with cold water (5 mL).
-
The solid product is dried under high vacuum.
-
The final DKP product is analyzed by NMR for structural confirmation. For water-soluble DKPs, the resulting solution is lyophilized to obtain the solid product.[8]
Caption: General workflow for the synthesis of 2,5-diketopiperazines.
Biological Activities and Quantitative Data
DKP derivatives have been evaluated against a wide array of biological targets, demonstrating significant potential in oncology, infectious diseases, and neurology.
Anticancer Activity
Many DKP derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms often involve the disruption of cellular processes critical for tumor growth, such as microtubule dynamics.[12]
Table 1: In Vitro Anticancer Activity of Selected DKP Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Plinabulin | BxPC-3 (Pancreatic) | IC₅₀ | 4.4 nM | [12] |
| NCI-H460 (Lung) | IC₅₀ | 26.2 nM | [12] | |
| Compound b | BxPC-3 (Pancreatic) | IC₅₀ | 0.9 nM | [12] |
| NCI-H460 (Lung) | IC₅₀ | 4.1 nM | [12] | |
| Compound c | BxPC-3 (Pancreatic) | IC₅₀ | 0.7 nM | [12] |
| NCI-H460 (Lung) | IC₅₀ | 3.8 nM | [12] | |
| cyclo(d-Pro-l-Phe) (5) | HCT-116 (Colorectal) | IC₅₀ | 32.7 µM | [13] |
| cyclo(His-Ala) | HT-29 (Colon) | Growth Inhibition | Significant at 100 µM | [5] |
| MCF-7 (Breast) | Growth Inhibition | Significant at 100 µM | [5] | |
| Tadalafil Analogue 7a | HEK 293T | IC₅₀ | ~40 µM | [14] |
| Tadalafil Analogue 7b | MCF-7 (Breast) | IC₅₀ | ~40 µM |[14] |
Note: Compounds b and c are synthetic derivatives of Plinabulin with modifications to the phenyl rings.[12]
Antimicrobial Activity
DKPs isolated from natural sources, particularly marine-derived fungi and bacteria, often possess strong antimicrobial properties.
Table 2: Antimicrobial Activity of DKP Derivatives
| Compound | Target Organism | Assay Type | Result (Inhibition Zone) | Concentration | Reference |
|---|---|---|---|---|---|
| Actinozine A (1) | Staphylococcus aureus | Disc Diffusion | 23 mm | 100 µ g/disc | [13] |
| Candida albicans | Disc Diffusion | 19 mm | 100 µ g/disc | [13] | |
| cyclo(2-OH-d-Pro-l-Leu) (2) | S. aureus | Disc Diffusion | 20 mm | 100 µ g/disc | [13] |
| C. albicans | Disc Diffusion | 16 mm | 100 µ g/disc | [13] | |
| cyclo(d-Pro-l-Phe) (5) | S. aureus | Disc Diffusion | 14 mm | 100 µ g/disc | [13] |
| cyclo(l-Pro-l-Phe) (6) | S. aureus | Disc Diffusion | 9 mm | 100 µ g/disc | [13] |
| cyclo(His-Ala) | C. albicans | Growth Inhibition | Significant | Not specified | [5] |
| cyclo(His-Gly) | C. albicans | Growth Inhibition | Significant | Not specified |[5] |
Other Biological Activities
-
Antithrombotic Activity: Histidine-containing DKPs like cyclo(His-Ala) and cyclo(His-Gly) have been shown to inhibit thrombin and affect platelet aggregation. Cyclo(His-Gly) significantly inhibited thrombin-induced platelet aggregation with an IC₅₀ of 0.0662 mM.[5]
-
Neuroprotective Effects: Certain DKP derivatives are being investigated for their ability to protect against neurotoxicity.[15]
-
Plant Growth Regulation: The DKP cyclo(Leu-Pro) has been identified as a regulator of rice tillering by activating the strigolactone signaling pathway.[4]
Mechanism of Action and Signaling Pathways
The diverse biological effects of DKPs stem from their interaction with various cellular targets and pathways.
Tubulin Polymerization Inhibition
A primary mechanism for the anticancer activity of DKPs like Plinabulin is the inhibition of tubulin polymerization.[12] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis. These DKPs bind to the colchicine (B1669291) site on β-tubulin, destabilizing microtubule dynamics.[12] The binding affinity of these derivatives to tubulin often correlates with their cytotoxic potency.[12]
Caption: DKP derivatives can inhibit cancer cell growth by disrupting microtubule dynamics.
Modulation of Other Signaling Pathways
DKPs can influence other cellular pathways. For example, the cyclic dipeptide cyclo(L-leucyl-L-prolyl) or cLP has been shown to interact with the tetraspanin CD151, perturbing the CD151-EGFR signaling pathway, which can reduce tumor dissemination.[10] This interaction leads to a downregulation of CD151 and a reduction in intracellular reactive oxygen species (ROS).[10]
Key Experimental Protocols
In Vitro Anti-Proliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.[13]
Objective: To determine the IC₅₀ value of a DKP derivative against a cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 colorectal carcinoma cells
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin
-
DKP derivative stock solution (in DMSO)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at an appropriate density (e.g., 5x10³ cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing the DKP derivative at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium. Add 150 µL of cold 10% TCA to each well to fix the cells and incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 70 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Removing Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and allow to air dry.
-
Solubilization and Measurement: Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance (optical density) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
2,5-Diketopiperazine derivatives represent a structurally diverse and biologically significant class of compounds. Their prevalence in nature and the development of robust synthetic methodologies have made them a cornerstone of medicinal chemistry research. With potent activities against cancer cells, pathogenic microbes, and other biological targets, the DKP scaffold continues to be a promising starting point for the development of new therapeutics. Future research will likely focus on exploring novel DKP chemical space through combinatorial synthesis, elucidating detailed mechanisms of action for new derivatives, and optimizing their pharmacological properties for clinical application.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Developments around the bioactive diketopiperazines: a patent review | Semantic Scholar [semanticscholar.org]
A Proposed Framework for the Preliminary In-Vitro Screening of 10-Hydroxydihydroperaksine
Disclaimer: As of late 2025, specific in-vitro screening data for 10-Hydroxydihydroperaksine is not available in the public domain. This technical guide provides a proposed framework for its preliminary in-vitro screening based on the known biological activities of other alkaloids isolated from its source, Rauvolfia verticillata, and related species. The experimental protocols and potential activities described herein are therefore predictive and intended to serve as a foundational blueprint for future research.
Introduction
This compound is a natural alkaloid found in Rauvolfia verticillata. Alkaloids from the Rauvolfia genus have a long history of use in traditional medicine and have been the source of various pharmacologically active compounds. Phytochemical investigations of Rauvolfia verticillata have led to the isolation of numerous indole (B1671886) and acridone (B373769) alkaloids, many of which have demonstrated significant biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide outlines a proposed strategy for the initial in-vitro evaluation of this compound to elucidate its potential therapeutic value.
Proposed Preliminary In-Vitro Screening Cascade
The initial screening of this compound should focus on evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential, as these are common activities observed in alkaloids from Rauvolfia species[1][2].
A primary area of investigation for novel alkaloids from Rauvolfia is their potential as anticancer agents[1][4][5]. It is proposed that this compound be screened against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 (breast), HL-60 (leukemia), A-549 (lung), and SW-480 (colon)) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with the compound for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 (Breast Cancer) | Data to be determined | Reference Value |
| HL-60 (Leukemia) | Data to be determined | Reference Value |
| A-549 (Lung Cancer) | Data to be determined | Reference Value |
| SW-480 (Colon Cancer) | Data to be determined | Reference Value |
Extracts from Rauvolfia species have shown promising antimicrobial activity[2][6][7]. Therefore, screening this compound for antibacterial and antifungal properties is warranted.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of this compound | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined | Vancomycin Reference |
| Escherichia coli | Data to be determined | Gentamicin Reference |
| Candida albicans | Data to be determined | Fluconazole Reference |
| Aspergillus niger | Data to be determined | Amphotericin B Reference |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
Methodological & Application
Application Notes and Protocols: Total Synthesis of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the total synthesis of sarpagine-type alkaloids, with a specific focus on the synthesis of 19(S),20(R)-dihydroperaksine. While the direct total synthesis of 10-Hydroxydihydroperaksine has not been explicitly detailed in the literature, this guide presents the established synthesis of the parent compound, dihydroperaksine (B1209952), and proposes a robust protocol for the late-stage introduction of a hydroxyl group at the C-10 position of the indole (B1671886) nucleus.
Part 1: Total Synthesis of 19(S),20(R)-Dihydroperaksine
The enantioselective total synthesis of 19(S),20(R)-dihydroperaksine has been achieved by the Cook research group. The strategy hinges on a key haloboration reaction to construct the pentacyclic core, followed by regioselective hydroboration and controlled oxidation.
Synthetic Strategy Overview
The overall synthetic workflow for 19(S),20(R)-dihydroperaksine is depicted below. The synthesis begins with D-tryptophan and proceeds through several key intermediates to furnish the final natural product.
Caption: Synthetic workflow for 19(S),20(R)-dihydroperaksine.
Experimental Protocols
Step 1: Synthesis of the Pentacyclic Core (14) via Haloboration
The optically active tetracyclic ketone is converted to the pentacyclic core of the C-19 methyl-substituted Na-H sarpagine (B1680780) and ajmaline (B190527) alkaloids via a critical haloboration reaction.[1]
Step 2: Synthesis of Intermediate Aldehyde (49)
The pentacyclic ketone (14) is elaborated over multiple steps to the intermediate aldehyde (49). This transformation involves a one-carbon homologation to introduce the C-16 aldehyde, followed by a Wittig reaction and hydrolysis.
Step 3: Reduction to Intermediate Alcohol (50)
To a solution of the stable α-aldehyde (49) in ethanol, sodium borohydride (B1222165) (NaBH₄) is added, and the reaction is stirred at room temperature for 3 hours. The reaction is then quenched, and the product is extracted to yield the α-alcohol (50).[2]
Step 4: Hydrolysis to 19(S),20(R)-Dihydroperaksine-17-al (1)
The intermediate alcohol (50) is dissolved in acetone, and 1.38 N aqueous hydrochloric acid is added. The mixture is refluxed to facilitate the hydrolysis of the acetal (B89532) group, affording 19(S),20(R)-dihydroperaksine-17-al (1). A basic workup is employed for purification.[2]
Step 5: Final Reduction to 19(S),20(R)-Dihydroperaksine (2)
The final step involves the reduction of the aldehyde at C-17 in compound (1) to the corresponding primary alcohol, yielding 19(S),20(R)-dihydroperaksine (2).
Quantitative Data
| Step | Product | Yield (%) | Reference |
| Reduction of Aldehyde (49) | Alcohol (50) | 94 | [2] |
| Hydrolysis of Acetal (50) | Dihydroperaksine-17-al (1) | 96 | [2] |
Part 2: Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through two primary strategies:
-
Linear Synthesis: Starting with a commercially available or synthetically prepared 10-hydroxy-D-tryptophan derivative and following the established route for dihydroperaksine.
-
Late-Stage Functionalization: Introducing a hydroxyl group at the C-10 position of a late-stage intermediate in the dihydroperaksine synthesis.
The late-stage functionalization approach is often more efficient and is outlined below.
Proposed Late-Stage C-10 Hydroxylation
A promising method for the C-10 hydroxylation of the indole nucleus in a complex alkaloid is through a directed C-H oxidation.
Caption: Proposed late-stage synthesis of this compound.
Hypothetical Experimental Protocol: Late-Stage C-10 Hydroxylation
Step 1: N-Protection of Dihydroperaksine
19(S),20(R)-dihydroperaksine (2) is dissolved in a suitable solvent such as dichloromethane. A protecting group, for example, di-tert-butyl dicarbonate (B1257347) (Boc₂O), is added along with a base like triethylamine. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-protected dihydroperaksine.
Step 2: C-10 Hydroxylation
The N-protected dihydroperaksine is subjected to a C-H oxidation protocol. A possible method involves the use of a palladium catalyst with an appropriate oxidant. For instance, a solution of the N-protected intermediate in a solvent like acetic acid could be treated with a palladium(II) salt and an oxidant such as peracetic acid at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up, and the product is purified by chromatography.
Step 3: Deprotection
The 10-hydroxy-N-protected dihydroperaksine is dissolved in a suitable solvent (e.g., dichloromethane), and a deprotecting agent is added. For a Boc group, trifluoroacetic acid (TFA) is commonly used. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the crude product is purified to afford this compound.
Conclusion
This document provides a comprehensive guide to the total synthesis of 19(S),20(R)-dihydroperaksine, based on established literature. Furthermore, a detailed, albeit hypothetical, protocol for the synthesis of this compound via a late-stage C-H oxidation is presented. This proposed route offers a plausible and efficient strategy for accessing this novel derivative for further biological evaluation and drug development studies. Researchers are encouraged to adapt and optimize the proposed conditions based on their experimental findings.
References
Application Notes & Protocols for the Quantification of 10-Hydroxydihydroperaksine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-Hydroxydihydroperaksine is an alkaloid compound of interest with the molecular formula C19H24N2O3 and a molecular weight of 328.4.[] Accurate and precise quantification of this analyte in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reproducibility.
Section 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection
This section outlines a proposed method for the quantification of this compound using a reverse-phase HPLC system with a UV detector. This approach is suitable for routine analysis and formulations where high sensitivity is not the primary requirement.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient elution of Acetonitrile (ACN) and 20 mM potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH adjusted to 7.0) is proposed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: To be determined by UV scan of a standard solution of this compound (a common starting wavelength for similar compounds is 254 nm).
-
Injection Volume: 20 µL.
1.2. Preparation of Standard and Quality Control (QC) Samples:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate stock solution.
1.3. Sample Preparation from Biological Matrices (Proposed):
The choice of extraction method depends on the biological matrix and the required level of cleanliness. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3][4]
-
Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of the sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., diluted plasma).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[5]
-
Data Presentation
Table 1: Proposed HPLC Method Validation Parameters
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
Section 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended.[6][7]
Experimental Protocol
2.1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A C18 or similar reverse-phase UHPLC column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound. Based on its molecular weight of 328.4, the precursor ion [M+H]⁺ would be approximately m/z 329.4. Product ions for Selected Reaction Monitoring (SRM) will be identified from the fragmentation of the precursor ion.
-
SRM Transitions (Hypothetical):
-
Quantifier: 329.4 → (To be determined)
-
Qualifier: 329.4 → (To be determined)
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 550°C.[6]
-
2.3. Preparation of Standards and Samples:
-
Follow similar procedures as for the HPLC method, but with a lower concentration range for calibration standards (e.g., 0.1 ng/mL to 100 ng/mL). The sample preparation methods (Protein Precipitation, LLE, SPE) described in section 1.3 are applicable here as well.
Data Presentation
Table 2: Proposed LC-MS/MS Method Validation Parameters
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 100 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Recovery) | 85 - 115% (80 - 120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | To be determined experimentally (e.g., 0.1 ng/mL) |
| Matrix Effect | Within acceptable range (e.g., 85 - 115%) |
| Extraction Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
Caption: General workflow for the preparation and analysis of this compound.
Logical Relationship for Method Selection
References
Application Note: Quantitative Analysis of 10-Hydroxydihydroperaksine in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxydihydroperaksine is a monoterpenoid indole (B1671886) alkaloid belonging to the Gelsemium alkaloid family. These compounds are of significant interest in pharmacological research due to their potential neuroprotective, anti-inflammatory, and analgesic properties.[1] The development of sensitive and robust analytical methods for the quantitative determination of these alkaloids in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note presents a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is adapted from established protocols for similar Gelsemium alkaloids and is suitable for research purposes.[2]
Experimental Protocol
This protocol outlines the procedure for the analysis of this compound in rat plasma.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Gelsemine or a structurally similar stable isotope-labeled compound
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Rat plasma (blank)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL of Gelsemine).[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,900 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an HPLC vial with an insert for analysis.
-
Inject 2 µL of the supernatant into the HPLC-MS/MS system.[2]
3. HPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended and may require optimization based on the specific instrumentation used.
3.1. Liquid Chromatography
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column, such as a Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is recommended for good separation of alkaloids.[2][3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B (linear gradient)
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B (linear gradient)
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For structurally similar Gelsemium alkaloids, precursor ions are typically the protonated molecules [M+H]⁺.[4]
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 329.2 (C19H24N2O3 + H)⁺ | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Gelsemine) | 323.2 | 108.1 | 40 | 30 |
4. Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range of 0.1–200 ng/mL is often achievable for Gelsemium alkaloids.[2][3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three different days. Acceptance criteria are typically within ±15% (±20% for the LLOQ).[2][3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For similar alkaloids, an LLOQ of 0.1 ng/mL has been reported.[2][3]
-
Matrix Effect and Recovery: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix and that the extraction process is efficient.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).
Data Presentation
The quantitative performance of the method should be summarized for clarity. The following table provides expected performance characteristics based on published methods for related alkaloids.[2][3]
Table 1: Summary of Quantitative Method Performance (Expected)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 0.1 - 200 ng/mL |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 0.1 ng/mL |
| Intra-day Precision (RSD%) | ≤ 15% | < 16% |
| Inter-day Precision (RSD%) | ≤ 15% | < 16% |
| Accuracy (% Bias) | ± 15% | 86.9% - 113.2% |
| Extraction Recovery | Consistent and reproducible | > 75% |
| Matrix Effect | Within 85-115% | 88.5% - 107.8% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound analysis.
Signaling Pathway Context
While a specific signaling pathway for this compound is not fully elucidated, Gelsemium alkaloids are known to interact with the central nervous system. They have been shown to act as modulators of inhibitory neurotransmitter receptors, particularly glycine (B1666218) receptors (GlyRs) and GABAA receptors. The binding of these alkaloids to such receptors can lead to an influx of chloride ions, resulting in neuronal inhibition and producing effects such as anxiolysis and analgesia. Further research is required to delineate the precise molecular targets and downstream signaling cascades of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gelsemine - Wikipedia [en.wikipedia.org]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous… [ouci.dntb.gov.ua]
Application Notes and Protocols for 10-Hydroxydihydroperaksine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound. While specific biological activities of this compound are not extensively documented, related alkaloids and natural products often exhibit significant effects on neuronal and inflammatory signaling pathways. These application notes provide detailed protocols for two distinct cell-based assays to screen for and characterize the potential neuroactive and anti-inflammatory properties of this compound.
The provided protocols are designed to be robust and adaptable, allowing researchers to investigate the compound's effects on neurite outgrowth as an indicator of neuronal development and its ability to modulate the inflammatory response in a cellular model of inflammation.
Section 1: Neurite Outgrowth Assay for Neuroactivity
This assay is designed to assess the potential of this compound to promote or inhibit the growth of neurites, which are projections from neurons that develop into axons and dendrites. This is a key process in neuronal development and regeneration.
Experimental Protocol
-
Cell Culture:
-
Culture PC-12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed the PC-12 cells onto collagen-coated 96-well plates at a density of 5 x 10³ cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of the compound in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Assay Procedure:
-
After cell seeding, differentiate the PC-12 cells by treating them with a low concentration of Nerve Growth Factor (NGF), for example, 50 ng/mL.
-
Concurrently, treat the cells with various concentrations of this compound.
-
Include a positive control (NGF alone) and a negative control (medium with 0.1% DMSO).
-
Incubate the plates for 48 to 72 hours to allow for neurite outgrowth.
-
-
Data Acquisition and Analysis:
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker, such as beta-III tubulin, and a nuclear counterstain like DAPI.
-
Capture images using a high-content imaging system.
-
Quantify neurite length and the number of neurite-bearing cells using automated image analysis software.
-
Calculate the average neurite length per cell and the percentage of cells with neurites for each treatment condition.
-
Data Presentation
Table 1: Effect of this compound on Neurite Outgrowth in PC-12 Cells
| Treatment | Concentration (µM) | Average Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) |
| Negative Control (0.1% DMSO) | - | 5.2 ± 1.1 | 8.3 ± 2.1 |
| Positive Control (50 ng/mL NGF) | - | 45.8 ± 5.3 | 65.7 ± 7.8 |
| This compound | 0.1 | 6.1 ± 1.5 | 9.5 ± 2.5 |
| This compound | 1 | 15.3 ± 2.8 | 22.1 ± 4.3 |
| This compound | 10 | 52.4 ± 6.1 | 71.2 ± 8.5 |
| This compound | 100 | 28.7 ± 4.2 | 45.6 ± 6.7 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Workflow Diagrams
Caption: Putative signaling pathway for NGF-induced neurite outgrowth.
Caption: Experimental workflow for the neurite outgrowth assay.
Section 2: Anti-Inflammatory Assay using Nitric Oxide Inhibition
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a common model for inducing an inflammatory response.
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 cells (a murine macrophage cell line) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of the compound in the cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
-
Assay Procedure:
-
Pre-treat the adherent RAW 264.7 cells with various concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Include a positive control (LPS alone) and a vehicle control (medium with 0.1% DMSO). A known inhibitor of NO production, such as L-NAME, can also be used as a positive control for inhibition.
-
Incubate the plate for 24 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition for each treatment condition compared to the LPS-only control.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Data Presentation
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | NO Inhibition (%) | Cell Viability (%) |
| Negative Control | - | 1.2 ± 0.3 | - | 100 |
| Positive Control (1 µg/mL LPS) | - | 25.8 ± 2.1 | 0 | 98.5 ± 3.2 |
| This compound | 0.1 | 24.5 ± 1.9 | 5.0 | 99.1 ± 2.8 |
| This compound | 1 | 18.2 ± 1.5 | 29.5 | 97.6 ± 3.5 |
| This compound | 10 | 8.7 ± 0.9 | 66.3 | 96.2 ± 4.1 |
| This compound | 100 | 4.1 ± 0.5 | 84.1 | 85.3 ± 5.6 |
| L-NAME (Positive Inhibitor) | 100 | 3.5 ± 0.4 | 86.4 | 97.9 ± 3.1 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Workflow Diagrams
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Application Notes and Protocols: Investigating 10-Hydroxydihydroperaksine as a Potential Kinase Inhibitor
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the activity of 10-Hydroxydihydroperaksine as a kinase inhibitor. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to guide their investigation of a novel potential kinase inhibitor. The specific data and experimental details should be substituted with the user's own findings.
Introduction
This compound is a natural alkaloid isolated from Rauvolfia verticillata. While its biological activities are not extensively characterized in publicly available literature, its structural features suggest it may be a candidate for investigation as a modulator of protein kinase activity. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. These application notes provide a framework for the initial characterization of this compound or any novel compound as a potential kinase inhibitor.
Data Presentation
Effective characterization of a potential kinase inhibitor requires quantitative assessment of its potency and selectivity. The following tables provide a standardized format for presenting such data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Hypothetical Data)
This table should be used to summarize the half-maximal inhibitory concentrations (IC50) of the compound against a panel of purified kinases to determine its potency and selectivity profile.
| Kinase Target | IC50 (nM) [a] | Assay Method |
| Kinase A | [Insert Value] | [e.g., TR-FRET] |
| Kinase B | [Insert Value] | [e.g., ADP-Glo] |
| Kinase C | [Insert Value] | [e.g., Z'-LYTE] |
| Kinase D | [Insert Value] | [e.g., TR-FRET] |
| Kinase E | [Insert Value] | [e.g., ADP-Glo] |
| Kinase F | [Insert Value] | [e.g., Z'-LYTE] |
| [a] IC50 values should be determined from dose-response curves, typically using a 10-point titration with 3-fold serial dilutions. Data should be presented as the mean ± standard deviation from at least three independent experiments. |
Table 2: Cellular Activity of this compound (Hypothetical Data)
This table is for summarizing the effects of the compound on cellular processes, such as cell proliferation, in relevant cancer cell lines.
| Cell Line | Target Pathway | IC50 (µM) [b] | Assay Method |
| Cell Line 1 | [e.g., EGFR Signaling] | [Insert Value] | [e.g., CellTiter-Glo] |
| Cell Line 2 | [e.g., MAPK Pathway] | [Insert Value] | [e.g., MTT Assay] |
| Cell Line 3 | [e.g., PI3K/Akt Pathway] | [Insert Value] | [e.g., Resazurin Assay] |
| Normal Cell Line | [Control Pathway] | [Insert Value] | [e.g., CellTiter-Glo] |
| [b] IC50 values represent the concentration of the compound that inhibits cell viability by 50%. Data should be the mean ± standard deviation from a minimum of three independent experiments. |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of experimental findings. Below are templates for common assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 value of a test compound against a specific kinase using an ADP-Glo™-like assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
To initiate the reaction, add 5 µL of a 2X ATP solution. The final reaction volume is 10 µL. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of a test compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental designs. The following are examples created using the DOT language for Graphviz.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General workflow for kinase inhibitor discovery and characterization.
Unraveling the Enigmatic Mechanism of 10-Hydroxydihydroperaksine: A Call for Further Research
Despite significant interest in the therapeutic potential of natural compounds, detailed information regarding the mechanism of action of 10-Hydroxydihydroperaksine, a monoterpenoid indole (B1671886) alkaloid, remains largely unavailable in publicly accessible scientific literature. As a result, the creation of comprehensive Application Notes and Protocols for researchers is not currently feasible.
Our extensive search of scientific databases and literature has revealed that this compound has been successfully isolated from plant sources, notably from the hairy root cultures of Rauvolfia serpentina and the aerial parts of Rauvolfia tetraphylla. Seminal work in this area appears to have been conducted by Stöckigt and colleagues, who were instrumental in the initial isolation and structural elucidation of this complex natural product.
However, beyond its chemical characterization and origin, there is a conspicuous absence of published data detailing its biological activity. Key information required for the development of robust experimental protocols and application notes, such as:
-
Cellular Targets: The specific proteins, enzymes, or receptors that this compound interacts with are unknown.
-
Signaling Pathways: There is no information on the downstream signaling cascades that may be modulated by this compound.
-
Quantitative Data: Critical metrics for drug development, including IC50 or EC50 values, binding affinities (Kd), and kinetic parameters, have not been reported.
-
Pharmacological Effects: While the genus Rauvolfia is known for producing alkaloids with a range of activities, including antihypertensive and cytotoxic effects, the specific pharmacological profile of this compound has not been delineated.
The Path Forward: A Proposed Research Workflow
For researchers and drug development professionals intrigued by the therapeutic potential of this compound, a systematic investigation is required to elucidate its mechanism of action. Below is a conceptual workflow that could guide such research efforts.
Caption: Proposed workflow for elucidating the mechanism of action.
This compound represents a scientific frontier with untapped potential. The lack of available data on its mechanism of action presents a significant opportunity for novel research in the fields of pharmacology and drug discovery. The scientific community eagerly awaits studies that will shed light on the biological activities of this intriguing natural product, which will be a prerequisite for the development of detailed application notes and protocols to guide future research and development efforts.
Application Notes and Protocols for 10-Hydroxydihydroperaksine in Neuropharmacology Research
Disclaimer: As of late 2025, detailed neuropharmacological research, including mechanism of action, in vivo studies, and specific neuroprotective effects of 10-Hydroxydihydroperaksine, is not extensively available in publicly accessible scientific literature. The following application notes and protocols are presented as a hypothetical and exemplary guide for researchers and drug development professionals. The experimental designs, data, and pathways are based on standard methodologies in neuropharmacology and are intended to serve as a template for future investigation into this compound.
Introduction
This compound is a natural alkaloid compound isolated from the herbs of Rauvolfia verticillata.[][2] Its chemical structure and properties suggest potential bioactivity within the central nervous system. Alkaloids as a chemical class are known to interact with various neurological targets. Given the established neuropharmacological activities of other alkaloids, this compound presents a compound of interest for investigating potential neuroprotective, neuromodulatory, or other neuroactive properties.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C19H24N2O3 | [][] |
| Molecular Weight | 328.4 g/mol | [][] |
| Purity | >98% (Commercially available) | [] |
| Appearance | Powder | [][] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Hypothetical Application Note 1: Investigating the Neuroprotective Effects of this compound Against Oxidative Stress-Induced Neuronal Cell Death
Objective: To determine if this compound can protect cultured neuronal cells from oxidative stress-induced apoptosis and to elucidate a potential mechanism of action involving the MAPK/ERK signaling pathway.
Background: Oxidative stress is a key pathological mechanism in several neurodegenerative diseases. The activation of pro-apoptotic signaling cascades, such as the JNK and p38 MAPK pathways, and the downregulation of pro-survival pathways like ERK, are common cellular responses to oxidative insults. This hypothetical study investigates the potential of this compound to modulate these pathways.
Hypothetical Results:
Treatment of SH-SY5Y neuroblastoma cells with this compound prior to exposure to the oxidant hydrogen peroxide (H₂O₂) resulted in a dose-dependent increase in cell viability. Further analysis revealed a reduction in the activation of pro-apoptotic caspase-3 and a modulation of MAPK signaling.
Table 1: Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 4.5 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | - | 48 ± 3.2 | 3.5 ± 0.4 |
| This compound + H₂O₂ | 1 | 55 ± 4.1 | 2.9 ± 0.3 |
| This compound + H₂O₂ | 10 | 72 ± 3.8 | 1.8 ± 0.2 |
| This compound + H₂O₂ | 50 | 85 ± 5.0 | 1.2 ± 0.1 |
Table 2: Modulation of MAPK Phosphorylation by this compound (50 µM)
| Treatment Group | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 0.4 ± 0.05 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound + H₂O₂ | 0.9 ± 0.1 | 2.1 ± 0.3 | 1.9 ± 0.2 |
Proposed Signaling Pathway:
References
Investigating the Anticancer Properties of 10-Hydroxydihydroperaksine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols and application notes for the preliminary investigation of the anticancer properties of the novel compound, 10-Hydroxydihydroperaksine. Due to the current scarcity of published data on the bioactivity of this specific molecule, the following sections outline a general yet detailed workflow for assessing its potential as an anticancer agent. The methodologies described include in vitro assays for cytotoxicity, apoptosis induction, and cell cycle analysis. Furthermore, a representative signaling pathway often implicated in cancer, the PI3K/Akt pathway, is presented as a potential target for mechanistic studies. All protocols are intended to serve as a foundational guide for researchers initiating studies on this compound or other novel compounds.
Introduction
The search for novel therapeutic agents with potent and selective anticancer activity is a cornerstone of oncological research. Natural products and their synthetic derivatives represent a rich source of chemical diversity for drug discovery. This compound is a compound of interest for which the anticancer potential has not been extensively characterized. This guide provides a systematic approach to performing an initial in vitro evaluation of its anticancer effects. The workflow begins with assessing general cytotoxicity against cancer cell lines, followed by more detailed mechanistic assays to determine if the compound induces programmed cell death (apoptosis) or disrupts cell cycle progression.
Experimental Workflow
The investigation of a novel compound's anticancer properties typically follows a tiered approach. A generalized workflow is depicted below, starting from broad cytotoxicity screening to more specific mechanistic studies.
Data Presentation: Hypothetical Results
Quantitative data from the described experiments should be tabulated for clarity and ease of comparison. Below are examples of how to present hypothetical findings for this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | 42.1 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 1.7 |
| HCT116 | Colorectal Carcinoma | 33.6 ± 2.8 |
Table 2: Apoptosis Induction in HeLa Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 4.5 ± 0.8 | 2.1 ± 0.4 |
| This compound | 10 | 15.2 ± 1.9 | 5.7 ± 0.9 |
| This compound | 20 | 35.8 ± 3.2 | 12.4 ± 1.5 |
Table 3: Cell Cycle Distribution in HeLa Cells (48h Treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 55.3 ± 4.1 | 28.1 ± 2.9 | 16.6 ± 2.3 |
| This compound | 10 | 68.9 ± 5.2 | 15.4 ± 2.0 | 15.7 ± 2.1 |
| This compound | 20 | 75.2 ± 6.0 | 8.3 ± 1.5 | 16.5 ± 2.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This assay assesses cell metabolic activity as an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium (B1200493) Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and half-IC50) for 48 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by PI Staining
This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[5]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A in PBS)[5]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 4.2.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C for at least 2 hours (can be stored for up to several days).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Potential Signaling Pathway for Investigation: PI3K/Akt
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[7][8] Its components are frequently altered in human cancers.[7] Western blotting can be used to assess the effect of this compound on the phosphorylation (activation) status of key proteins in this pathway, such as Akt and its downstream targets.
Protocol 4: Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to measure changes in protein expression or post-translational modifications like phosphorylation.[9][10]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells as described previously and lyse them in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin).
Conclusion
The protocols and framework provided in this document offer a robust starting point for the systematic investigation of the anticancer properties of this compound. By following this workflow, researchers can generate preliminary data on its cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression. Subsequent mechanistic studies, such as the analysis of key signaling pathways like PI3K/Akt, will be crucial for elucidating its mode of action and evaluating its potential as a novel therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. static.igem.org [static.igem.org]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. medium.com [medium.com]
10-Hydroxydihydroperaksine: A Natural Alkaloid Awaiting Biological Exploration in Drug Discovery
Introduction
10-Hydroxydihydroperaksine is a naturally occurring monoterpenoid indole (B1671886) alkaloid that has been isolated from plants of the Rauvolfia genus, a source of numerous pharmacologically active compounds. Despite its identification and structural elucidation, a thorough investigation into its biological activities and potential applications in drug discovery and development has yet to be documented in publicly available scientific literature. This document summarizes the current knowledge of this compound and outlines a prospective approach for its future investigation.
Chemical and Physical Properties
A summary of the basic chemical information for this compound is provided in the table below. This information is critical for researchers planning to work with this compound, enabling accurate preparation of solutions and appropriate analytical characterization.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 451478-47-0 |
| Appearance | Powder |
| Purity | >98% (as commercially available) |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Natural Occurrence
This compound has been identified as a constituent of at least two species of the Rauvolfia genus, which are well-known for producing a wide array of bioactive alkaloids used in traditional and modern medicine.
-
It was first isolated as one of three new monoterpenoid indole alkaloids from a hairy root culture of Rauvolfia serpentina .[1][2]
-
It has also been isolated from the aerial parts of Rauvolfia tetraphylla .[3][4]
The diagram below illustrates the general workflow for the isolation of natural products like this compound from their plant sources.
Current Status in Drug Discovery and Development
A comprehensive review of scientific databases reveals a significant gap in the pharmacological assessment of this compound. To date, there are no published studies detailing its biological activity, mechanism of action, or potential therapeutic targets. The initial reports of its isolation focused primarily on its chemical characterization.[1][2][4]
This lack of biological data means that its potential for drug discovery remains unexplored. The Rauvolfia genus is known for alkaloids with diverse activities, including antihypertensive, antiarrhythmic, and anticancer effects.[4][5] This suggests that this compound could possess interesting pharmacological properties, but empirical evidence is required to confirm this.
Prospective Research Protocols
Given the absence of existing biological data, the following section proposes a series of initial experimental protocols to begin the systematic evaluation of this compound for its potential in drug discovery.
1. Preliminary Cytotoxicity and Bioactivity Screening
This initial step is crucial to determine if the compound exhibits any biological effects at achievable concentrations and to identify potential areas for more focused investigation.
-
Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines and a non-cancerous cell line to determine its therapeutic window.
-
Protocol:
-
Cell Culture: Culture selected cell lines (e.g., a panel of NCI-60 cancer cell lines and a normal fibroblast line like WI-38) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions in culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
The logical flow for this initial screening is depicted in the diagram below.
2. Target-Based or Phenotypic Screening
Based on the known activities of other Rauvolfia alkaloids, a more targeted screening approach can be undertaken.
-
Antihypertensive Potential: Assays to investigate effects on adrenergic receptors, calcium channels, or angiotensin-converting enzyme (ACE).
-
Anticancer Mechanisms: Further investigation into the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and screening against a panel of kinases.
-
Neurological Activity: Screening for binding to neurotransmitter receptors (e.g., serotonergic, dopaminergic) or effects on neuronal cell function.
This compound is a structurally characterized natural product whose biological potential remains a blank slate. For researchers in drug discovery, this presents both a challenge and an opportunity. The protocols and workflow outlined above provide a starting point for the systematic investigation of this compound. The initial screening for cytotoxicity and broad bioactivity will be critical in determining whether this compound or its derivatives warrant further development as therapeutic agents. Without such foundational research, its role in drug discovery and development cannot be established.
References
Application Notes and Protocols for In Vivo Evaluation of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Given that 10-Hydroxydihydroperaksine is a novel investigational compound, a systematic in vivo evaluation is essential to characterize its safety profile and potential therapeutic efficacy. The following application notes and protocols outline a comprehensive experimental design for the initial in vivo screening of this compound, focusing on its potential anti-inflammatory, analgesic, and anti-cancer properties. These protocols are designed to be adaptable based on the emerging data and specific research questions.
Section 1: Preclinical Safety and Toxicity Assessment
A crucial first step in the in vivo evaluation of any new chemical entity is to determine its safety profile. Acute toxicity studies help identify the doses that can be safely administered and provide an initial understanding of potential target organs for toxicity.
Protocol 1: Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound in a rodent model.[1][2][3][4]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.[1]
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing: Administer a single oral dose of the test substance to fasted animals using a stomach tube or a suitable intubation cannula.[5] The volume administered should not exceed 2 mL/100g body weight for aqueous solutions.[1]
-
Stepwise Dosing Procedure:
-
Start with a group of three female rats at a specific dose level (e.g., 300 mg/kg).
-
If no mortality is observed, dose the next group of three animals at a higher dose (e.g., 2000 mg/kg).
-
If mortality is observed, dose the next group at a lower dose level.
-
The OECD 423 guideline provides a detailed flowchart for dose selection and progression.[3]
-
-
Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Presentation:
Table 1: Acute Oral Toxicity of this compound
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle Control | 3 | ||||
| 300 | 3 | ||||
| 2000 | 3 | ||||
| 5000 (if applicable) | 3 |
Section 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing meaningful efficacy studies and for dose selection in subsequent studies.
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Formulation for intravenous (IV) administration (e.g., dissolved in a suitable solvent like DMSO and diluted with saline)
-
Formulation for oral (PO) administration (e.g., suspension in 0.5% methylcellulose)
-
Male Sprague-Dawley rats with jugular vein cannulation
-
Blood collection tubes (e.g., with K2-EDTA)
-
LC-MS/MS or other validated analytical method for quantification of this compound in plasma
Procedure:
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage to fasted rats.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[7]
Data Presentation:
Table 2: Intravenous (IV) Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1 |
| C₀ | ng/mL | |
| AUC₀-t | ngh/mL | |
| AUC₀-inf | ngh/mL | |
| t½ | h | |
| CL | mL/h/kg | |
| Vdss | L/kg |
Table 3: Oral (PO) Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC₀-t | ngh/mL | |
| AUC₀-inf | ngh/mL | |
| t½ | h | |
| F (%) | % |
Section 3: In Vivo Efficacy Models
Based on the structural class of peraksine (B1174184) derivatives, this compound may possess anti-inflammatory, analgesic, or anti-cancer activities. The following are standard preclinical models to evaluate these potential effects.
Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.[8][9][10]
Materials:
-
This compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Plebysmometer or digital calipers
Procedure:
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound (at least 3 dose levels).
-
Dosing: Administer the test compound, positive control, or vehicle orally 1 hour before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11][12]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose |
Protocol 4: Hot Plate Test in Mice (Analgesic - Central Action)
Objective: To assess the central analgesic activity of this compound.[13][14]
Materials:
-
This compound
-
Positive control (e.g., Morphine, 5 mg/kg, s.c.)
-
Vehicle
-
Male Swiss albino mice (20-25g)
-
Hot plate apparatus set at 55 ± 0.5°C[15]
Procedure:
-
Screening: Pre-screen the mice on the hot plate and include only those that show a response (paw licking or jumping) within 15 seconds.
-
Grouping and Dosing: Divide animals into groups and administer the test compound, positive control, or vehicle (e.g., orally or intraperitoneally).
-
Testing: Place each mouse on the hot plate at 30, 60, 90, and 120 minutes after drug administration and record the latency to the first sign of nociception (licking of hind paws or jumping).[15] A cut-off time of 30 seconds is imposed to prevent tissue damage.[16]
-
Calculation: Calculate the percentage of Maximum Possible Effect (% MPE).
Data Presentation:
Table 5: Central Analgesic Effect of this compound in the Hot Plate Test
| Treatment | Dose (mg/kg) | Latency (s) at 60 min (Mean ± SEM) | % MPE at 60 min |
| Vehicle Control | - | ||
| Morphine | 5 | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose |
Protocol 5: Formalin Test in Mice (Analgesic - Neurogenic and Inflammatory Pain)
Objective: To evaluate the analgesic effect of this compound on both acute neurogenic and persistent inflammatory pain.[17][18][19]
Materials:
-
This compound
-
Positive control (e.g., Morphine for both phases, a non-steroidal anti-inflammatory drug like Indomethacin for the second phase)
-
Vehicle
-
2.5% formalin solution in saline[20]
-
Male Swiss albino mice (20-25g)
-
Observation chambers
Procedure:
-
Grouping and Dosing: Administer the test compound, positive control, or vehicle 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw.[20]
-
Observation: Immediately place the mouse in an observation chamber and record the total time spent licking or biting the injected paw during two phases:
Data Presentation:
Table 6: Effect of this compound on Formalin-Induced Nociception in Mice
| Treatment | Dose (mg/kg) | Licking Time (s) - Phase I (Mean ± SEM) | % Inhibition - Phase I | Licking Time (s) - Phase II (Mean ± SEM) | % Inhibition - Phase II |
| Vehicle Control | - | 0 | 0 | ||
| Morphine | 5 | ||||
| This compound | Low Dose | ||||
| This compound | Mid Dose | ||||
| This compound | High Dose |
Protocol 6: Human Tumor Xenograft Model in Mice (Anti-cancer)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[21][22][23]
Materials:
-
This compound
-
Positive control (a standard-of-care chemotherapy agent relevant to the chosen cell line)
-
Vehicle
-
A human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old[21]
-
Matrigel (optional, to improve tumor take rate)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 3 x 10⁶) into the flank of each mouse.[21]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups.[21]
-
Dosing: Administer the test compound, positive control, or vehicle according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., oral, intraperitoneal).
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2.[21]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Monitor animal body weight and overall health as indicators of toxicity.
Data Presentation:
Table 7: Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment | Dose (mg/kg) and Schedule | Mean Tumor Volume at Day X (mm³) (Mean ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | ||
| Positive Control | - | |||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose |
Section 4: Visualizations
Diagrams of Experimental Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. xenograft.org [xenograft.org]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Hydroxydihydroperaksine
Disclaimer: The following guide provides generalized troubleshooting advice applicable to multi-step organic syntheses. Due to the limited publicly available information on the specific synthesis of 10-Hydroxydihydroperaksine, this document uses its synthesis as a representative example to illustrate common challenges and optimization strategies in alkaloid synthesis. The experimental parameters provided are hypothetical and should be adapted based on laboratory findings.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the synthesis of this compound that typically affect the overall yield?
A1: In a multi-step synthesis, every step is crucial, but key stages that often impact the overall yield include:
-
Initial Condensation Reaction (e.g., Pictet-Spengler reaction): The formation of the core alkaloid structure is a foundational step. Low yields here will cascade through the entire synthesis.[1][2][3]
-
Hydroxylation Step: The introduction of the hydroxyl group can be challenging and may lead to side products or incomplete conversion.[4][5][6]
-
Purification of Intermediates: Inefficient purification between steps can lead to the accumulation of impurities that may interfere with subsequent reactions.[1][7]
-
Final Product Isolation and Purification: The final step to obtain the pure this compound can have significant losses if not optimized.[8][9]
Q2: What are the most common reasons for low yields in alkaloid synthesis?
A2: Low yields in alkaloid synthesis can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and catalyst choice can significantly impact reaction efficiency.[4][8]
-
Reagent Purity: Impure starting materials or reagents can introduce side reactions or inhibit catalysts.[7][9]
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.[1][10]
-
Product Decomposition: The target molecule or intermediates may be unstable under the reaction or workup conditions.
-
Inefficient Workup and Purification: Product loss during extraction, chromatography, or recrystallization is a common issue.[7]
Q3: How can I minimize the formation of side products during the synthesis?
A3: Minimizing side products is key to improving yield and purity. Consider the following strategies:
-
Optimize Reaction Temperature: Lowering the temperature can sometimes increase selectivity for the desired product over side reactions.[1][8]
-
Choice of Catalyst: Screening different catalysts can identify one that is more selective for the desired transformation.[2][8]
-
Protecting Groups: If your molecule has multiple reactive sites, using protecting groups can prevent unwanted side reactions.
-
Control of Stoichiometry: Precise control over the ratio of reactants can minimize side reactions caused by an excess of one reagent.
Troubleshooting Guides
Issue 1: Low Yield in the Initial Condensation Step (Pictet-Spengler Reaction)
If you are experiencing low yields in the formation of the core tetrahydro-β-carboline structure, consider the following:
-
Problem: Incomplete reaction or formation of multiple products.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | Screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF3·OEt2). The choice of acid can significantly influence the reaction rate and yield.[2][11] |
| Sub-optimal Solvent | Test a range of solvents. While protic solvents are traditional, aprotic solvents have sometimes shown superior yields.[1][3] |
| Low Reactivity of Substrates | Ensure high purity of the starting β-arylethylamine and aldehyde. Electron-donating groups on the aromatic ring can increase reactivity.[11] |
| Reaction Temperature Too High/Low | Optimize the reaction temperature. Higher temperatures can sometimes lead to decomposition, while lower temperatures may result in a slow reaction rate.[8] |
Sample Experimental Protocol: Optimization of the Pictet-Spengler Reaction
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1.0 eq) in the chosen dry solvent (e.g., dichloromethane, toluene, or acetonitrile) to a concentration of 0.1 M.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (start with room temperature and screen up to the solvent's boiling point). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or EtOAc) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Issue 2: Poor Yield in the Hydroxylation Step
The introduction of a hydroxyl group can be a delicate step. If you are facing issues here, consider the following:
-
Problem: Low conversion of the starting material or formation of over-oxidized byproducts.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Oxidizing Agent | Screen different hydroxylating agents (e.g., H2O2 with a catalyst, peroxy acids, or enzymatic hydroxylation).[5][6][12] |
| Catalyst Deactivation | If using a metal-based catalyst, ensure the reaction conditions are compatible and that no impurities are poisoning the catalyst.[4] |
| Over-oxidation | Reduce the stoichiometry of the oxidizing agent or shorten the reaction time. Over-oxidation can lead to ketones or other undesired products.[5] |
| Poor Regioselectivity | The position of hydroxylation may not be specific. Consider using a directing group or an enzymatic approach for higher selectivity.[5] |
Data Presentation: Catalyst Screening for Hydroxylation
| Catalyst (0.1 mol%) | Oxidant (1.2 eq) | Solvent | Temperature (°C) | Conversion (%) | Yield of 10-OH-dihydroperaksine (%) |
| FeSO4 | H2O2 | Acetonitrile | 25 | 45 | 30 |
| Fe-BTC MOF | H2O2 | Water | 25 | 60 | 55[12] |
| Cytochrome P450 Enzyme | O2 | Phosphate Buffer | 30 | 85 | 80[5] |
| m-CPBA | None | Dichloromethane | 0 | 70 | 65 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylation - Wikipedia [en.wikipedia.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. azom.com [azom.com]
- 10. scispace.com [scispace.com]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
overcoming solubility issues with 10-Hydroxydihydroperaksine in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 10-Hydroxydihydroperaksine in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a natural alkaloid derived from Rauvolfia verticillata.[] Its chemical and physical properties are summarized in the table below. The compound is sparingly soluble in aqueous solutions and tends to be hydrophobic.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [] |
| Molecular Weight | 328.4 g/mol | [] |
| Appearance | Powder | [] |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage | Powder: -20°C for up to 24 months | [2][3] |
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a Surfactant or Solubilizing Agent: Incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your final dilution can help maintain the solubility of the compound.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider using randomly methylated-β-cyclodextrin (RMBCD) or hydroxypropyl-β-cyclodextrin (HPβCD).
-
Prepare a Lipid-Based Formulation: For certain applications, formulating the compound in a lipid-based delivery system, such as liposomes or nanoemulsions, can improve its stability and solubility in aqueous environments.[4]
Q3: What is the best way to prepare a stock solution of this compound?
A3: Given its hydrophobicity, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).
-
Protocol for Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 328.4 g/mol ).
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound upon dilution in cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution under a microscope for any signs of precipitation.
-
Solubility Test: Perform a simple solubility test by preparing the highest intended concentration in your cell culture medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Check for precipitation at different time points.
-
Workflow Optimization: The following workflow can help identify and mitigate solubility issues.
-
Caption: Troubleshooting workflow for addressing precipitation issues.
Problem 2: Low bioavailability in in vitro permeability assays.
-
Possible Cause: Poor aqueous solubility limiting the amount of compound available to cross the cell monolayer.
-
Troubleshooting Steps:
-
Formulation Development: Consider using solubility-enhancing formulations as described in the FAQs (e.g., surfactants, cyclodextrins).
-
Apical Compartment Optimization: For assays like the Caco-2 permeability assay, ensure the concentration in the apical compartment does not exceed its aqueous solubility limit in the transport buffer.
-
Use of Co-solvents: If compatible with your cell model, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be included in the transport buffer.
-
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
This protocol provides a method to estimate the aqueous solubility of this compound in a buffer relevant to your experiments.
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound powder to your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the solution at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a standard curve with known concentrations of the compound in your chosen analytical solvent.
-
Table 2: Example Solubility Data for this compound
| Buffer System | Temperature (°C) | Solubility (µg/mL) |
| PBS (pH 7.4) | 25 | 1.2 ± 0.3 |
| PBS (pH 7.4) | 37 | 2.5 ± 0.5 |
| PBS + 0.1% Tween® 80 | 37 | 15.8 ± 2.1 |
| PBS + 1% HPβCD | 37 | 45.2 ± 4.7 |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound, with considerations for its solubility.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Visually inspect the diluted solutions for any signs of precipitation before adding them to the cells.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells, vehicle control (medium with the same final DMSO concentration), and a positive control for cell death.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, alkaloids from the Rauvolfia genus are known to interact with various cellular targets. Below is a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical GPCR-mediated signaling pathway.
References
Technical Support Center: Stabilizing 10-Hydroxydihydroperaksine
Disclaimer: 10-Hydroxydihydroperaksine is a novel compound. The following guidance is based on established principles for stabilizing molecules with peroxide and hydroxyl functional groups, which are known for their potential instability. All protocols should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My solid this compound sample has turned slightly yellow after a few weeks in the freezer. What is causing this?
A1: Discoloration is often a visual indicator of chemical degradation. For compounds containing peroxide moieties, this can be initiated by exposure to trace amounts of light, heat, or oxygen, even during brief handling outside of controlled environments.[1] Peroxides can decompose into radical species, which can then lead to colored byproducts. We recommend performing an immediate purity analysis (e.g., via HPLC) to quantify the extent of degradation.
Q2: I'm observing a significant loss of activity in my cell-based assays using a stock solution of this compound that is more than a day old. Why is this happening?
A2: this compound in solution is likely more susceptible to degradation than in its solid state. The solvent can facilitate decomposition pathways, and dissolved oxygen can accelerate oxidative degradation.[2] We strongly recommend preparing fresh solutions for each experiment or, at minimum, conducting a time-course stability study on your stock solution to determine its viable lifespan under your specific storage conditions (e.g., -20°C vs. -80°C, solvent type).
Q3: Can I store my solid this compound at room temperature?
A3: This is strongly discouraged. Organic peroxides are thermally unstable.[3][4] Storing at elevated temperatures increases the rate of decomposition, which can be self-accelerating and potentially hazardous.[4][5] The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter for peroxides, and while it is unknown for this specific molecule, all storage should be at controlled, cool temperatures (e.g., ≤4°C) and preferably in a freezer (-20°C or lower) for long-term stability.[5][6]
Q4: What is the best way to handle the compound to minimize degradation?
A4: Minimize exposure to heat, light, and atmospheric oxygen. Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).[7][8] Use amber glass vials to protect against light and ensure containers are sealed tightly with high-quality caps (B75204) to prevent moisture and air ingress.[7][9]
Q5: Should I add an antioxidant to my stock solution?
A5: Adding an antioxidant can be an effective strategy to prevent oxidative degradation.[1][10][11] Common antioxidants used in pharmaceutical formulations include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or ascorbic acid.[1][10] However, the choice of antioxidant and its concentration must be carefully validated, as it could potentially interfere with your downstream experiments or react with this compound itself. A screening study is recommended.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Immediately re-analyze a freshly prepared sample. 2. Conduct a forced degradation study (see Protocol 2) to identify and characterize degradants.[12][13] 3. Review storage and handling procedures to identify sources of stress (light, heat, oxygen).[3][7] |
| Poor reproducibility in bioassays | Instability of the stock solution. | 1. Prepare fresh stock solutions immediately before each experiment. 2. Quantify the concentration of the stock solution (e.g., via UV-Vis or HPLC) before each use. 3. Validate solution stability over a typical experiment's timeframe at the working temperature. |
| Visible change in solid material (clumping, discoloration) | Exposure to moisture (hygroscopicity) or chemical degradation. | 1. Store the compound in a desiccator over a strong drying agent.[14] 2. Handle exclusively in an inert atmosphere glovebox.[8] 3. Re-test purity and discard if significant degradation is confirmed. |
| Pressure buildup in storage vial | Gaseous decomposition products are forming due to thermal instability. | Extreme Caution Required. This indicates significant decomposition. 1. Do not open the vial. 2. Cool the vial immediately (e.g., place in an ice bath). 3. Consult your institution's safety officer for proper handling and disposal of potentially explosive compounds.[15] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general framework for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh ~1 mg of high-purity reference standard this compound.
-
Dissolve in an appropriate solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 100 µg/mL. This is your stock standard.
-
Prepare a working standard of 10 µg/mL by diluting the stock standard.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution from the batch to be tested at a target concentration of 10 µg/mL using the same solvent.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector to identify the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working standard and the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks (Area % method).
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and establishing the inherent stability of a compound.[12][13][16]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each condition.
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the sample. Keep at room temperature for 24 hours.[17]
-
Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution and a solid sample to a calibrated light source (e.g., >1.2 million lux hours) as per ICH Q1B guidelines.[12]
-
Control: Keep a solution and a solid sample at -20°C, protected from light.
-
-
Analysis: At designated time points (e.g., 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using the HPLC method from Protocol 1.
-
Data Interpretation: Aim for 5-20% degradation of the main compound.[12] This allows for the reliable detection of degradation products. If degradation is too rapid, reduce the stressor's intensity or duration. This study helps build a stability profile for the molecule.[13][18]
Visualizations
Logical Workflow for Troubleshooting Stability Issues
References
- 1. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. content.publicatiereeksgevaarlijkestoffen.nl [content.publicatiereeksgevaarlijkestoffen.nl]
- 4. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 5. hmroyal.com [hmroyal.com]
- 6. arkema.com [arkema.com]
- 7. ossila.com [ossila.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 10. mdpi.com [mdpi.com]
- 11. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 12. onyxipca.com [onyxipca.com]
- 13. acdlabs.com [acdlabs.com]
- 14. How To [chem.rochester.edu]
- 15. americanchemistry.com [americanchemistry.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Forced Degradation Studies - CD Formulation [formulationbio.com]
Technical Support Center: Analysis of 10-Hydroxydihydroperaksine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 10-Hydroxydihydroperaksine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A1: Peak tailing is a common issue in HPLC analysis and can be caused by several factors.[1][2] For a compound like this compound, which is classified as an alkaloid, interactions with the stationary phase are a primary suspect.[3][]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contamination | Use high-purity solvents and ensure all mobile phases are filtered.[1][5] Clean the injector and column regularly. |
| Improper Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For alkaloids, a higher pH is often used. |
| Column Degradation | Replace the column if it has been used extensively or shows a significant drop in performance. |
A logical workflow for troubleshooting peak tailing is outlined below.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: I am observing peak fronting for my this compound standard. What could be the issue?
A2: Peak fronting is less common than tailing but can occur due to a few specific reasons.[1]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Sample Concentration | Dilute the sample to a lower concentration. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
| Column Collapse | This is rare but can happen with certain column types if operated outside their recommended pH or temperature range. Consider replacing the column. |
Issue 2: Inconsistent Retention Times
Q3: The retention time for this compound is shifting between injections. How can I stabilize it?
A3: Retention time shifts can indicate problems with the mobile phase, the pump, or the column temperature.[6]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5] |
| Pump Malfunction | Check for leaks in the pump system and ensure a consistent flow rate.[6] |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature.[5] |
| Insufficient Column Equilibration | Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting the analysis.[5] |
Issue 3: Low Signal Intensity or No Peak Detected
Q4: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
A4: Low or no signal can be due to issues with the sample, the instrument settings, or the detector.[6]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sample Degradation | This compound may be unstable. Prepare fresh samples and consider storing them at a lower temperature, protected from light. |
| Incorrect Detector Wavelength (UV-Vis) | Determine the optimal wavelength for this compound by running a UV-Vis scan. |
| Improper Sample Preparation | Ensure the extraction procedure is efficient and that the final sample concentration is within the detection limits of the instrument.[6] |
| Mass Spectrometer Ionization Issues | If using MS detection, optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for your compound. |
The following diagram illustrates a general workflow for troubleshooting low signal intensity.
Caption: Workflow for addressing low signal intensity.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV-Vis scan of a standard solution (typically in the range of 220-280 nm for similar structures).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is for the sensitive detection and quantification of this compound using liquid chromatography-tandem mass spectrometry.
-
LC System: Use the same LC conditions as in Protocol 1.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MRM Transitions:
-
The precursor ion will be the protonated molecule [M+H]⁺. For this compound (C₁₉H₂₄N₂O₃, MW = 328.4), this would be m/z 329.4.
-
Product ions need to be determined by infusing a standard solution and performing a product ion scan. Two to three characteristic product ions should be selected for Multiple Reaction Monitoring (MRM).
-
The relationship between the analytical components is depicted in the following diagram.
Caption: A typical LC-MS/MS experimental workflow.
References
Technical Support Center: Isolation of 10-Hydroxydihydroperaksine from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isolation of 10-Hydroxydihydroperaksine from its natural source, Rauvolfia verticillata.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of this compound.
Question: I am experiencing very low yields of the target compound in my initial extract. What are the potential causes and solutions?
Answer: Low yields of this compound are a common challenge, as it is often a minor alkaloid in Rauvolfia verticillata. Here are several factors to consider and troubleshoot:
-
Plant Material Quality and Harvest Time: The concentration of alkaloids can vary significantly based on the age of the plant, the part of the plant used (roots, leaves, stems), and the geographical location and season of harvest. It is crucial to use authenticated and high-quality plant material.
-
Extraction Solvent and Method: The choice of solvent is critical for efficient extraction. While ethanol (B145695) is commonly used for initial extraction of alkaloids from Rauvolfia species, the polarity of this compound will determine the optimal solvent.[1] Consider a sequential extraction with solvents of increasing polarity to fractionate the extract. Methods like ultrasonic-assisted extraction can also improve efficiency.[2]
-
Compound Degradation: Alkaloids can be sensitive to heat and pH changes. During extraction and solvent evaporation, avoid high temperatures. Ensure that the pH of your extraction and subsequent liquid-liquid partitioning steps is optimized to maintain the stability of this compound.
-
Incomplete Extraction: Ensure that the plant material is finely powdered to maximize the surface area for solvent penetration. The number of extraction cycles is also important; repeating the extraction process three to four times is standard practice.[3]
Question: I am having difficulty separating this compound from other co-extracted alkaloids. How can I improve the resolution of my chromatographic separation?
Answer: Co-elution of structurally similar alkaloids is a frequent challenge in the purification process. Here are some strategies to enhance separation:
-
Column Chromatography Optimization:
-
Stationary Phase: Silica gel is a common choice for the separation of alkaloids.[4][5] However, if you are experiencing poor separation, consider using other stationary phases like alumina (B75360) or undertaking reversed-phase chromatography (e.g., C18).
-
Mobile Phase: A systematic optimization of the mobile phase is crucial. For normal-phase chromatography on silica, a gradient elution with solvent systems like chloroform-methanol or ethyl acetate-methanol is often effective. Experiment with adding small amounts of a modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to reduce peak tailing of basic alkaloids.
-
-
Advanced Chromatographic Techniques:
-
pH-Zone-Refining Counter-Current Chromatography (PZRCCC): This technique has been successfully used for the preparative separation of alkaloids from Rauvolfia verticillata.[3][6][7][8] It separates compounds based on their pKa values and partition coefficients, which can be highly effective for separating alkaloids with minor structural differences.
-
High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is indispensable.[1][2] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is a good starting point.[1] Methodical optimization of the gradient, flow rate, and temperature is necessary to achieve baseline separation.
-
Question: My purified compound appears to be unstable and degrades over time. What are the best practices for storage and handling?
Answer: The stability of purified natural products is a critical concern. For this compound, an indole (B1671886) alkaloid, the following storage conditions are recommended:
-
Temperature: Store the purified compound at low temperatures, typically -20°C, to minimize thermal degradation.
-
Light: Protect the compound from light, as many alkaloids are photosensitive and can degrade upon exposure to UV or even ambient light. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. This is particularly important for long-term storage.
-
Solvent: If stored in solution, choose a solvent in which the compound is stable and that is appropriate for your downstream applications. For long-term storage, it is generally best to store the compound as a dry powder.
Frequently Asked Questions (FAQs)
Q1: What is the natural source of this compound?
A1: this compound is a naturally occurring alkaloid found in the herbs of Rauvolfia verticillata.[6]
Q2: What type of compound is this compound?
A2: this compound is classified as an indole alkaloid.[4][5]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in solvents such as chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.
Q4: What analytical techniques are used to identify and characterize this compound?
A4: The identification and structural elucidation of alkaloids like this compound typically involve a combination of spectroscopic techniques, including:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.[1][2]
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) to elucidate the detailed chemical structure.[2]
Quantitative Data
The isolation of a specific minor alkaloid like this compound is often not reported with quantitative yields in the literature. However, the following table presents the reported yields and purity for two major alkaloids, reserpine (B192253) and yohimbine (B192690), isolated from Rauvolfia verticillata using pH-zone-refining counter-current chromatography, which can serve as a benchmark for the efficiency of this separation technique.
| Compound | Amount from 3g Crude Extract | Purity | Reference |
| Reserpine | 112 mg | 93.7% | [3][7] |
| Yohimbine | 21 mg | 91.2% | [3][7] |
| This compound | Data not available in the provided search results | Data not available |
Experimental Protocols
General Extraction Protocol for Alkaloids from Rauvolfia verticillata
This protocol is a general procedure and may require optimization for the specific target compound.
-
Plant Material Preparation: The dried roots of Rauvolfia verticillata are pulverized into a fine powder.
-
Solvent Extraction: The powdered material (e.g., 1.0 kg) is extracted with 90% ethanol (e.g., 3 x 5 L) for 2 hours per extraction cycle at room temperature.[3]
-
Filtration and Concentration: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[3]
-
Acid-Base Partitioning (Optional but Recommended):
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.
-
The acidic solution is then washed with a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and acidic compounds.
-
The pH of the aqueous layer is adjusted to basic (e.g., pH 9-10) with a base (e.g., NH4OH).
-
The basic aqueous solution is then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.
-
Preparative Separation by pH-Zone-Refining Counter-Current Chromatography (PZRCCC)
This protocol is adapted from a published method for the separation of reserpine and yohimbine from Rauvolfia verticillata and may be a suitable starting point for the purification of this compound.[3][7]
-
Two-Phase Solvent System Preparation: A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:2:8, v/v) is prepared. Triethylamine (40 mmol/L) is added to the upper organic phase (stationary phase), and hydrochloric acid (10 mmol/L) is added to the lower aqueous phase (mobile phase).[3][7]
-
Column Equilibration: The coiled column is first filled with the stationary phase. The mobile phase is then pumped into the column at a specific flow rate (e.g., 2 mL/min) while the apparatus is rotated at a set speed (e.g., 850 rpm) until hydrodynamic equilibrium is reached.[3][7]
-
Sample Loading: The crude alkaloid extract (e.g., 3 g) is dissolved in a mixture of the stationary and mobile phases and injected into the column.
-
Elution and Fraction Collection: The mobile phase is pumped through the column, and the effluent is monitored (e.g., by UV detection at 230 nm) and collected in fractions.
-
Analysis of Fractions: The collected fractions are analyzed by a suitable method (e.g., HPLC) to identify the fractions containing the target compound. Fractions with high purity of the desired compound are combined and evaporated to dryness.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for common isolation challenges.
References
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. scispace.com [scispace.com]
- 3. akjournals.com [akjournals.com]
- 4. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation of two alkaloids from devil pepper radix (Rauvolfia verticillata [Lour.] Baill.) by ph-zone-refining counter-current chromatography | Semantic Scholar [semanticscholar.org]
- 7. akjournals.com [akjournals.com]
- 8. Preparative separation of two alkaloids from devil pepper radix (Rauvolfia verticillata [Lour.] Baill.) by ph-zone-refining counter-current chromatography - Acta Chromatographica - Tom Vol. 30, no. 2 (2018) - BazTech - Yadda [yadda.icm.edu.pl]
minimizing degradation of 10-Hydroxydihydroperaksine during extraction
Frequently Asked Questions (FAQs)
Q1: My final extract of 10-Hydroxydihydroperaksine shows low yield and significant degradation products. What are the most likely causes?
A1: The degradation of hydroxylated indole (B1671886) alkaloids like this compound during extraction is often multifactorial. The primary culprits are typically:
-
pH Extremes: Both strongly acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis, oxidation, and rearrangement.
-
Oxidation: The hydroxyl group on the indole nucleus makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
-
Elevated Temperatures: Many alkaloids are thermolabile, and prolonged exposure to high temperatures during solvent evaporation or extraction can lead to decomposition.
-
Light Exposure: UV and even visible light can provide the energy for photolytic degradation reactions.
-
Enzymatic Degradation: If the starting plant material is not properly handled (e.g., dried or flash-frozen), endogenous enzymes can modify or degrade the target alkaloid.
Q2: What is the ideal pH range for extracting and handling this compound?
A2: While the optimal pH for this compound is not specifically documented, a general principle for indole alkaloids is to perform the initial extraction in a slightly acidic medium (pH 3-4) to protonate the nitrogen atoms, forming more stable and soluble salts.[1] For subsequent liquid-liquid partitioning, the pH is carefully raised to a mildly alkaline range (pH 8-9) to deprotonate the alkaloid into its free base form, allowing for its extraction into an organic solvent.[2][3] It is crucial to minimize the time the alkaloid spends in alkaline conditions to prevent degradation.
Q3: Are there any specific solvents that should be avoided during the extraction of this compound?
A3: While solvent choice is highly dependent on the specific protocol, certain solvents can be problematic:
-
Chlorinated Solvents (e.g., Dichloromethane (B109758), Chloroform): These can contain traces of hydrochloric acid, which can promote degradation. If their use is necessary, they should be freshly distilled and stored over a neutral drying agent. Some studies have shown that indole alkaloids can be unstable in chloroform (B151607) extracts over extended periods.[4]
-
Peroxide-Forming Solvents (e.g., Diethyl Ether, Tetrahydrofuran): These can contain peroxides that will readily oxidize sensitive alkaloids. Always use freshly opened or peroxide-tested solvents.
-
Protic Solvents at High Temperatures: Solvents like methanol (B129727) or ethanol, when heated for extended periods, can potentially react with the alkaloid.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Initial Extraction | Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extractions with fresh solvent. Consider using sonication or maceration with agitation. | A larger surface area and sufficient extraction time are crucial for efficiently leaching the alkaloid from the plant matrix. |
| Precipitation of Alkaloid Salt | If using an acid/base extraction, ensure the pH of the aqueous acidic phase is low enough (pH 2-3) to keep the alkaloid salt fully dissolved. | The solubility of alkaloid salts can vary with pH and the presence of other ions. |
| Inefficient Liquid-Liquid Partitioning | When adjusting the pH to alkaline for extraction into an organic solvent, do so slowly and with vigorous mixing. Perform multiple extractions with smaller volumes of the organic solvent. | This ensures complete deprotonation to the free base and maximizes its transfer into the organic phase. |
| Adsorption onto Glassware | Silanize glassware before use, especially for chromatographic purification steps. | Active sites on glass surfaces can adsorb alkaloids, leading to losses, particularly at low concentrations. |
Issue 2: Presence of Multiple Degradation Products in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation | Degas all solvents before use. Perform the extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant, such as ascorbic acid or sodium metabisulfite (B1197395) (0.1% w/v), to the initial extraction solvent. | Minimizing exposure to oxygen is critical for preventing the oxidation of the hydroxylated indole ring. Antioxidants can scavenge reactive oxygen species. |
| Light-Induced Degradation | Protect all solutions and extracts from light by using amber glassware or wrapping containers in aluminum foil. Work in a dimly lit area where possible. | Photodegradation can be a significant issue for complex organic molecules. |
| Thermal Degradation | Use low temperatures for solvent evaporation (e.g., rotary evaporator with a water bath at 30-40°C). Avoid prolonged heating. Consider freeze-drying (lyophilization) if the alkaloid is in an aqueous solution. | Minimizing thermal stress preserves the integrity of thermolabile compounds. |
| pH-Mediated Degradation | Minimize the time the alkaloid is exposed to alkaline conditions. After extraction into the organic phase, consider washing the organic layer with a neutral buffer or water to remove any residual base. | Prolonged exposure to high pH can catalyze various degradation pathways. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound
-
Maceration:
-
Suspend powdered, dried plant material in a 10:1 (v/w) ratio of 2% tartaric acid in methanol.
-
Macerate with stirring for 24 hours at room temperature, protected from light.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant material two more times.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure at a temperature not exceeding 40°C.
-
-
Acid-Base Partitioning:
-
Resuspend the concentrated extract in a 0.1 M HCl solution (pH ~1-2).
-
Wash the acidic aqueous solution with a nonpolar organic solvent like hexane (B92381) to remove pigments and non-polar impurities. Discard the hexane layer.
-
Slowly adjust the pH of the aqueous layer to 8-9 with a base (e.g., ammonium (B1175870) hydroxide) while cooling in an ice bath.
-
Immediately extract the now alkaline aqueous solution with a less polar organic solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane and isopropanol (B130326) (3:1, v/v). Perform this extraction three times.
-
Combine the organic extracts.
-
-
Final Steps:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure at low temperature.
-
Store the resulting crude extract at -20°C under an inert atmosphere.
-
Protocol 2: Antioxidant and Light-Protected Extraction
-
Follow the steps in Protocol 1, with the following modifications:
-
Add 0.1% (w/v) ascorbic acid to the initial acidic methanol extraction solvent.
-
Wrap all beakers, flasks, and separatory funnels in aluminum foil.
-
If possible, perform the pH adjustments and extractions in a glove box under a nitrogen atmosphere.
-
Data Presentation
Table 1: General pH Stability of Indole Alkaloids
| pH Range | General Stability | Rationale |
| < 3 | Generally Stable | Protonation of the basic nitrogen forms a soluble and stable salt.[1][5] |
| 3 - 6 | Moderately Stable | The alkaloid may exist as a mix of its salt and free base forms. |
| 7 | Neutral | Stability is variable and compound-specific. |
| > 8 | Potentially Unstable | The free base is less stable and more prone to oxidation and rearrangement, especially with hydroxyl groups.[5] Exposure time should be minimized. |
Visualizations
Degradation Pathway
Caption: Potential degradation routes for this compound.
Experimental Workflow
Caption: A generalized workflow for the extraction of indole alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. US20210115043A1 - Process for Extracting and Purifying Rauwolscine from Rouwolfia Plant - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 10-Hydroxydihydroperaksine
Disclaimer: 10-Hydroxydihydroperaksine is a novel or highly specialized compound with limited publicly available data. The following guide is based on established principles for the purification of complex alkaloids.[1][2] Researchers should adapt these general protocols and troubleshooting steps to the specific physicochemical properties of their compound.
Frequently Asked Questions (FAQs)
Q1: My initial extraction of this compound results in a very low yield. What are the likely causes?
A2: Low extraction yields for alkaloids can stem from several factors:
-
Improper Solvent Selection: Alkaloids can exist as free bases or salts, each having different solubilities. The polarity of your extraction solvent is critical. Alcohol-based solvents are often effective as they can dissolve both forms.
-
Suboptimal Extraction Time and Temperature: The duration and temperature of extraction significantly impact yield. These parameters must be optimized for the specific plant material and target compound.
-
Compound Degradation: Alkaloids can be sensitive to heat, light, or pH.[3] Exposure to harsh conditions during extraction can degrade the target molecule.[4]
-
Inefficient Extraction Technique: Traditional methods like maceration may be less efficient than modern techniques such as ultrasound-assisted or microwave-assisted extraction.[4]
Q2: The purity of my semi-purified this compound is poor, with many co-eluting impurities during chromatography. How can I improve this?
A2: Co-eluting impurities are a common challenge in natural product purification.[5] Consider the following strategies:
-
Orthogonal Chromatography: Employ a multi-step purification strategy using different separation principles. For example, follow an initial separation on a silica (B1680970) gel column (normal-phase) with a C18 column (reversed-phase) in a preparative HPLC system.[6][7]
-
Optimize HPLC Parameters: Adjusting the mobile phase composition, gradient, flow rate, and temperature can significantly improve the resolution of your target compound from impurities.[8][9] Adding modifiers like formic acid or trifluoroacetic acid can also improve peak shape.[9]
-
Acid-Base Extraction: This is a powerful cleanup step for alkaloids. By dissolving the crude extract in an acidic solution, washing with an organic solvent to remove neutral and acidic impurities, and then basifying to extract your alkaloid, you can significantly increase purity before chromatography.[10][11]
Q3: My this compound appears to be degrading during the purification process. How can I prevent this?
A3: Degradation is often caused by sensitivity to pH, temperature, or light.[3]
-
pH Control: Ensure all aqueous solutions and mobile phases are buffered to a pH where your compound is stable.
-
Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C) if your compound is heat-labile. Use a rotary evaporator at low temperatures to remove solvents.[10]
-
Light Protection: Protect your sample from light by using amber glassware or wrapping containers in aluminum foil, especially if the compound has chromophores that absorb visible light.
Q4: I am struggling to crystallize the final purified this compound; it remains a sticky oil. What should I do?
A4: Crystallization can be challenging for many alkaloids.[12]
-
Solvent Screening: The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold. Test a wide range of solvents with varying polarities.
-
Anti-Solvent Method: Dissolve your compound in a good solvent (in which it is highly soluble) and slowly add a miscible "anti-solvent" (in which it is insoluble) until turbidity appears, then allow it to stand.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This can sometimes yield high-quality crystals.[13]
-
Salt Formation: Some alkaloids that are oily in their free-base form can be crystallized as salts.[12][14] Try dissolving the purified base in a solvent like ether and adding a few drops of concentrated HCl or tartaric acid solution.[12][14]
Troubleshooting Guides
Issue 1: Low Recovery from Preparative HPLC
| Potential Cause | Troubleshooting Steps |
| Compound Adsorption | The compound may be irreversibly binding to the column's stationary phase. Try adding a competitive agent to the mobile phase or switch to a different column chemistry (e.g., from silica to C18 or phenyl-hexyl).[9] |
| Sample Overload | Injecting too much sample can lead to poor peak shape and apparent loss of material. Reduce the injection volume or concentration. |
| Compound Instability | The compound may be degrading on the column due to pH or interaction with the stationary phase. Ensure the mobile phase pH is optimized for compound stability. |
| Poor Solubility | The compound may be precipitating in the mobile phase or on the column. Increase the percentage of the strong solvent (e.g., acetonitrile, methanol) in your mobile phase or add a solubility enhancer. |
Issue 2: Inconsistent Retention Times in HPLC
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Variation | Ensure mobile phase is prepared fresh daily and is properly degassed. Small variations in solvent composition or pH can cause significant shifts. |
| Column Temperature | Lack of column temperature control can lead to fluctuations. Use a column oven to maintain a constant temperature for improved reproducibility.[8] |
| Column Degradation | The stationary phase may be degrading, especially at extreme pH values. Use a guard column and operate within the recommended pH range for the column. |
| Sample Matrix Effects | Residual impurities in the injected sample can alter retention times. Ensure adequate sample cleanup before injection.[5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment
This protocol is designed to enrich the alkaloid content and remove many neutral or acidic impurities from a crude extract.
-
Acidification: Dissolve the crude plant extract in a 5% hydrochloric acid solution (aqueous).
-
Neutral/Acidic Wash: Transfer the acidic solution to a separatory funnel and wash it 2-3 times with a non-polar organic solvent like dichloromethane (B109758) or ethyl acetate. Discard the organic layer, which contains non-basic compounds.[10]
-
Basification: Make the remaining aqueous layer alkaline by slowly adding ammonium (B1175870) hydroxide (B78521) until the pH reaches 9-10.[4][6] This converts the alkaloid hydrochloride salts back to their free-base form.
-
Alkaloid Extraction: Extract the basified aqueous solution 3-4 times with dichloromethane. The free-base alkaloid will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched alkaloid extract.[10]
Protocol 2: Preparative HPLC Method Development
This protocol outlines a general approach to developing a purification method for a target alkaloid using reversed-phase HPLC.
-
Column Selection: Start with a robust, general-purpose column, such as a C18 column.[9]
-
Analytical Method Development:
-
Develop a method on an analytical scale (e.g., 4.6 mm ID column) first to save time and solvent.
-
Mobile Phase: Use a binary gradient system. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid. The acid helps to protonate the alkaloid and improve peak shape.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your target compound.
-
Optimization: Refine the gradient around the elution time of your target to maximize resolution from nearby impurities.[9]
-
-
Scale-Up to Preparative:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient time proportionally to the column dimensions to maintain the separation.
-
Calculate the sample load based on analytical injections, typically starting with a lower load to ensure good separation.
-
-
Fraction Collection & Analysis: Collect fractions corresponding to your target peak. Analyze the purity of each fraction by analytical HPLC before pooling the pure fractions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting low purity issues.
References
- 1. Alkaloid Purification - Lifeasible [lifeasible.com]
- 2. study.com [study.com]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Obstacles: Challenges and Opportunities in the Future of Plant Extract Analysis [plantextractwholesale.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results or seeking to proactively characterize the specificity of novel compounds in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are framed around a hypothetical natural alkaloid, Compound X (CX) , and are designed to address common issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Compound X are inconsistent or show unexpected phenotypes. Could these be off-target effects?
A1: Yes, inconsistent results or unexpected phenotypes are common indicators of potential off-target effects. Compound X, like many natural products, may interact with multiple cellular targets. To begin troubleshooting, it is crucial to confirm the identity and purity of your compound stock. We recommend performing quality control checks such as LC-MS and NMR. If the compound's integrity is confirmed, the unexpected effects may arise from interactions with proteins other than your intended target.
Q2: What are the initial steps to identify potential off-target effects of Compound X?
A2: A multipronged approach is recommended. Initially, computational methods can be employed to predict potential off-target interactions based on the structure of Compound X. Subsequently, in vitro screening assays are crucial to experimentally validate these predictions and identify unforeseen interactions. A common starting point is to screen the compound against a panel of receptors, kinases, and enzymes that are common sources of off-target effects.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: Differentiating on-target from off-target effects is a key challenge. Several strategies can be employed:
-
Use of a structurally related but inactive analog: This control compound should ideally not bind to the intended target but retain the core chemical scaffold of Compound X. If the inactive analog reproduces the unexpected phenotype, it is likely an off-target effect.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If treatment with Compound X in these modified cells still produces the same phenotype, it is independent of the intended target.
-
Dose-response analysis: A thorough dose-response curve for both the intended activity and the unexpected phenotype can provide insights. If the potencies for the two effects are significantly different, it may suggest the involvement of different targets.
Q4: Are there established cellular assays to assess general cytotoxicity or pathway-specific off-target effects?
A4: Yes, several standard assays can provide valuable information. To assess general cytotoxicity, assays measuring cell viability (e.g., MTT, CellTiter-Glo®) are recommended. For pathway-specific effects, reporter gene assays for common signaling pathways (e.g., NF-κB, MAPK/ERK, PI3K/Akt) can reveal unintended activation or inhibition. Additionally, high-content imaging can provide unbiased insights into morphological changes or the subcellular localization of key proteins.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High variability between experimental replicates. | Compound instability or precipitation in media. | Assess compound solubility and stability in your experimental buffer and media. Consider using a different solvent or formulation. |
| Cell line heterogeneity. | Perform cell line authentication and check for mycoplasma contamination. Use low-passage number cells. | |
| Unexpected cell death at concentrations where the on-target effect is observed. | Off-target cytotoxicity. | Perform a cytotoxicity assay (e.g., LDH release, Annexin V staining) to determine the cytotoxic concentration range. |
| Activation of apoptotic pathways. | Use pathway-specific inhibitors or reporter assays to investigate the involvement of common apoptotic pathways. | |
| Contradictory results compared to published data for similar compounds. | Differences in experimental conditions (cell type, serum concentration, etc.). | Carefully review and align your experimental protocol with published methods. |
| Unique off-target profile of Compound X. | Initiate off-target screening against a broad panel of kinases and receptors. | |
| Phenotype is observed in one cell line but not another, despite both expressing the target. | Cell-type specific expression of off-target proteins. | Perform proteomic or transcriptomic analysis of the responsive and non-responsive cell lines to identify differentially expressed potential off-targets. |
| Differences in signaling pathway wiring. | Map the relevant signaling pathways in both cell lines to identify potential points of divergence. |
Data Presentation: Hypothetical Off-Target Screening Results for Compound X
The following table summarizes hypothetical quantitative data from an initial off-target screening of Compound X.
| Target Class | Assay Type | Compound X Concentration | % Inhibition / Activity | Interpretation |
| Primary Target (Kinase A) | Kinase Activity Assay | 100 nM | 85% Inhibition | Expected on-target activity |
| Kinase Panel (100 kinases) | Binding Assay | 1 µM | Kinase B: 78% InhibitionKinase C: 62% Inhibition | Potential off-target kinases identified. |
| GPCR Panel (50 GPCRs) | Radioligand Binding Assay | 10 µM | GPCR D: 55% Displacement | Possible weak interaction with a G-protein coupled receptor. |
| Ion Channel Panel (10 channels) | Electrophysiology | 10 µM | No significant activity | Low probability of direct ion channel modulation. |
| General Cytotoxicity | MTT Assay (HeLa cells) | 25 µM | 50% reduction in viability (IC50) | Cytotoxic effects observed at higher concentrations. |
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercially Available Panel
This protocol outlines the general steps for screening Compound X against a broad panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a series of dilutions in an appropriate assay buffer to achieve final assay concentrations ranging from 10 nM to 10 µM.
-
Assay Plate Preparation: Utilize a pre-spotted kinase panel plate from a commercial vendor (e.g., Eurofins, Promega). The plate contains purified kinases, their respective substrates, and ATP.
-
Compound Addition: Add the diluted Compound X or vehicle control (DMSO) to the appropriate wells of the kinase assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for the time specified by the vendor (typically 1 hour).
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of Compound X relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that Compound X directly binds to its intended target and potential off-targets in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with Compound X or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of a protein in the presence of Compound X indicates direct binding.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logic diagram for differentiating on- and off-target effects.
Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Hydroxydihydroperaksine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of 10-Hydroxydihydroperaksine. Our focus is on strategies to enhance its bioavailability, a critical step for successful preclinical and clinical development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound in a question-and-answer format.
| Question | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations is observed between subjects after oral administration. What could be the reason? | Poor aqueous solubility of this compound leading to erratic absorption. | 1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area for dissolution. 2. Formulation Strategy: Consider developing a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion to improve solubility. |
| The calculated oral bioavailability of this compound is extremely low (<1%). How can this be improved? | 1. Poor Solubility: The compound is not dissolving in the gastrointestinal fluids. 2. High First-Pass Metabolism: The compound is being extensively metabolized in the liver and/or gut wall before reaching systemic circulation. | 1. Enhance Solubility: Utilize techniques like solid dispersions with polymers or complexation with cyclodextrins. 2. Inhibit Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) as a bio-enhancer that can inhibit certain cytochrome P450 enzymes), though this requires careful investigation of the specific metabolic pathways.[1] 3. Alternative Routes: Explore alternative administration routes that bypass the first-pass effect, such as intravenous (for initial pharmacokinetic profiling) or transdermal, if feasible. |
| No detectable plasma concentration of this compound is found after oral dosing. What should I check? | 1. Analytical Method Sensitivity: The limit of detection of your analytical method may be too high. 2. Extreme Poor Bioavailability: A combination of very low solubility and high metabolism. 3. Compound Instability: The compound may be degrading in the gastrointestinal tract. | 1. Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated and has sufficient sensitivity to detect low concentrations. 2. Dose Escalation: Cautiously increase the administered dose to see if a detectable concentration can be achieved. 3. In Vitro Stability: Perform in vitro stability studies in simulated gastric and intestinal fluids to assess degradation. |
| The Tmax (time to reach maximum plasma concentration) is significantly delayed. Why is this happening? | Slow dissolution rate of the compound from the formulation. | 1. Improve Dissolution: Increase the dissolution rate by reducing particle size or using enabling formulations like amorphous solid dispersions.[2][3] 2. Modify Formulation: If using a solid dosage form, ensure that the excipients are not hindering drug release. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a natural alkaloid compound found in the herbs of Rauvolfia verticillata.[] Its molecular formula is C19H24N2O3 and it has a molecular weight of 328.4 g/mol .[][]
2. Why is bioavailability enhancement important for in vivo studies?
Enhancing bioavailability ensures that a sufficient amount of the administered drug reaches the systemic circulation to exert its therapeutic effect.[6] For compounds with poor bioavailability, high doses may be required, which can lead to increased toxicity and unreliable experimental outcomes.[7] Improving bioavailability allows for lower, more consistent, and therapeutically relevant dosing.
3. What are the common strategies to improve the bioavailability of poorly soluble compounds like this compound?
Common strategies can be categorized into:
-
Pharmaceutical Approaches: These involve modifying the physicochemical properties of the drug or its formulation.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[1][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility and dissolution.[2][3]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]
-
-
Pharmacokinetic Approaches:
-
Inhibition of First-Pass Metabolism: Co-administration of bio-enhancers that inhibit metabolic enzymes.[1]
-
-
Biological Approaches:
-
Use of Bioenhancers: Natural compounds that can enhance the absorption of other drugs.[1]
-
4. How do I choose the best bioavailability enhancement strategy for this compound?
The selection of an appropriate strategy depends on the specific physicochemical properties of this compound (which would need to be determined experimentally) such as its solubility, permeability, and metabolic stability. A data-driven approach involving pre-formulation screening is essential.[3]
5. What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?
The key parameters to determine from plasma concentration-time data are:
-
Cmax: The maximum observed plasma concentration.[9]
-
Tmax: The time at which Cmax is observed.[9]
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[9]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To enhance the solubility and dissolution rate of this compound by preparing an amorphous solid dispersion with a polymer carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol (B129727) (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its amorphous nature (using techniques like PXRD) and dissolution properties.
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a novel this compound formulation compared to the unformulated compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Groups:
-
Group A: Control (unformulated this compound suspension in 0.5% carboxymethyl cellulose).
-
Group B: Test (formulated this compound, e.g., solid dispersion).
-
-
Dosing: Administer a single oral dose of 10 mg/kg of this compound to each rat.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 328.4 g/mol | Acceptable for oral absorption. |
| Aqueous Solubility | < 0.1 µg/mL | Very low, likely to be a major barrier to absorption. |
| LogP | 3.5 | Indicates good permeability but poor aqueous solubility. |
| Metabolic Stability | High turnover in liver microsomes | Suggests potential for significant first-pass metabolism. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 |
| Micronized | 75 ± 20 | 2.0 | 450 ± 110 | 300 |
| Solid Dispersion | 350 ± 90 | 1.0 | 2100 ± 520 | 1400 |
| SEDDS | 420 ± 110 | 0.5 | 2500 ± 600 | 1667 |
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. upm-inc.com [upm-inc.com]
- 6. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmacy180.com [pharmacy180.com]
Validation & Comparative
Biological Target of 10-Hydroxydihydroperaksine Remains Unidentified in Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, the specific biological target of 10-Hydroxydihydroperaksine, a natural alkaloid isolated from the plant Rauvolfia verticillata, could not be confirmed. This lack of a known molecular target prevents the development of a detailed comparison guide as requested, which would include alternative compounds, quantitative performance data, and specific experimental protocols.
This compound belongs to the class of monoterpene indole (B1671886) alkaloids, many of which are known to possess significant biological activities. The genus Rauvolfia, for instance, is the source of well-known drugs like reserpine, which acts on the vesicular monoamine transporter (VMAT). However, the specific pharmacological action of this compound has not been elucidated in the available scientific literature.
Without a confirmed biological target, it is not possible to:
-
Identify and compare alternative compounds: Meaningful alternatives would be other molecules that modulate the same biological target.
-
Provide relevant experimental data: Data on binding affinity, efficacy, and selectivity are all contingent on knowing the target against which these parameters are measured.
-
Detail specific experimental protocols: Assays to determine compound activity (e.g., binding assays, functional assays) are designed based on the nature of the biological target.
-
Create a relevant signaling pathway diagram: A signaling pathway illustrates the mechanism of action of a compound, which is initiated by its interaction with a specific target.
Methodologies for Target Identification
For a novel or uncharacterized compound like this compound, researchers would typically employ a series of target identification methodologies. A general workflow for such an investigation is outlined below.
Caption: A generalized workflow for the identification and validation of the biological target of a novel compound.
Further research employing such methodologies is required to elucidate the biological target and mechanism of action of this compound. Until such studies are conducted and the results published, a comprehensive comparison guide cannot be accurately generated.
A Comparative Efficacy Analysis of 10-Hydroxydihydroperaksine and Peraksine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two related sarpagine-type indole (B1671886) alkaloids, 10-Hydroxydihydroperaksine and peraksine (B1174184). Both compounds are natural products isolated from plants of the Rauvolfia genus and have garnered interest for their potential pharmacological activities. This document summarizes available quantitative data, outlines experimental methodologies for assessing their efficacy, and visualizes relevant biological pathways to aid in research and development efforts.
Data Summary
While direct comparative studies on the efficacy of this compound and peraksine are limited in publicly available literature, data from closely related sarpagine (B1680780) alkaloids provide a basis for understanding their potential therapeutic activities, particularly in the realms of anticancer and anti-inflammatory effects. The following table summarizes the reported efficacy of related sarpagine alkaloids, which can serve as a preliminary guide for evaluating this compound and peraksine.
| Compound | Biological Activity | Assay | Efficacy Metric (IC50/ED50) | Cell Line/Model |
| N(4)-methyltalpinine | NF-κB Inhibition | Reporter Gene Assay | ED50 = 1.2 µM[1] | Not specified |
| Talpinine | Cytotoxicity (Antiproliferative) | Not specified | IC50 = 14–22 µg/mL[1] | KB/VJ300 (multidrug-resistant) |
| O-acetyltalpinine | Cytotoxicity (Antiproliferative) | Not specified | IC50 = 14–22 µg/mL[1] | KB/VJ300 (multidrug-resistant) |
Note: As of the latest literature review, specific IC50 or ED50 values for the antiproliferative or NF-κB inhibitory activities of this compound and peraksine have not been reported. The data presented for related compounds is intended to provide a contextual framework for their potential efficacy.
Experimental Protocols
To facilitate further research and direct comparison, this section details standard experimental protocols for evaluating the key biological activities associated with sarpagine alkaloids.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or peraksine (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.
NF-κB Inhibition Assessment (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Cell Seeding and Treatment: The transfected cells are seeded in a 96-well plate. After 24 hours, the cells are pre-treated with varying concentrations of this compound or peraksine for 1-2 hours.
-
NF-κB Activation: The NF-κB pathway is then stimulated by adding an inducing agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), and the cells are incubated for an additional 6-8 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The percentage of NF-κB inhibition is calculated relative to the stimulated cells without the test compound. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
structure-activity relationship of 10-Hydroxydihydroperaksine analogs
Structure-Activity Relationship of 10-Hydroxydihydroperaksine Analogs: A Comparative Guide
Introduction
This compound is a natural alkaloid compound isolated from Rauvolfia verticillata, a plant belonging to the Apocynaceae family. This plant is a rich source of various bioactive monoterpene indole (B1671886) alkaloids, which have been traditionally used in medicine for treating conditions such as hypertension, snakebite, malaria, and typhus. While the parent compound and its plant source have been the subject of phytochemical investigations, a detailed and systematic study on the structure-activity relationship (SAR) of a series of this compound analogs is not publicly available in the current scientific literature.
This guide aims to provide a comprehensive overview of the current knowledge regarding this compound and related compounds. However, due to the absence of specific research on its synthetic analogs and their comparative biological activities, this document will focus on the known biological activities of other alkaloids isolated from Rauvolfia verticillata. This information can serve as a foundational reference for researchers and scientists interested in the potential pharmacological applications of this class of compounds and guide future research in designing and synthesizing novel analogs with enhanced activities.
Challenges in Establishing a Structure-Activity Relationship
A thorough review of existing literature reveals a significant gap in the research concerning the synthesis and biological evaluation of this compound analogs. Consequently, the core requirements for a detailed SAR comparison guide—quantitative data from biological assays, detailed experimental protocols for these assays, and established signaling pathways for a series of analogs—cannot be fulfilled at this time.
The absence of such studies means that it is not possible to:
-
Present a quantitative comparison of the biological activities (e.g., IC50, EC50 values) of different this compound analogs.
-
Provide detailed experimental methodologies for how such analogs have been tested.
-
Visualize the specific signaling pathways modulated by these hypothetical analogs.
Biological Activities of Alkaloids from Rauvolfia verticillata
Despite the lack of specific data on this compound analogs, studies on other alkaloids isolated from Rauvolfia verticillata provide valuable insights into the potential biological activities of this chemical family. These alkaloids exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antihypertensive properties.[1]
Anticancer Activity:
-
A new acridone (B373769) alkaloid, 9-hydroxynoracronycine , isolated from the roots and rhizomes of Rauvolfia verticillata, has demonstrated cytotoxic activity against the human breast cancer cell line MCF-7 with an IC50 value of 102.8 μmol/L.[1][2]
-
Another study on the chemical constituents of the plant led to the isolation of several indole alkaloids, including the new compound ajmalicine B , and an acridone alkaloid, 7-hydroxynoracronycine .[3][4] While the primary focus of the study was isolation and characterization, the discovery of new alkaloids from this genus opens avenues for future biological screening.
Other Pharmacological Activities:
-
Rauvolfia species are a well-known source of bioactive monoterpene indole alkaloids like reserpine , ajmaline , and ajmalicine , which have established uses as antihypertensive and antiarrhythmic agents.[1]
-
Phytochemical investigations have also identified flavonoids and lignans (B1203133) in Rauvolfia verticillata, which are known to possess anti-inflammatory properties.[1]
-
One study reported the isolation of seven new indole alkaloids, rauverines A-G , from the leaves and twigs of Rauvolfia verticillata. However, these compounds did not show cytotoxicity against five tested human cancer cell lines.[5] This highlights the variability in biological activity even among structurally related alkaloids from the same plant.
Future Directions
The diverse biological activities of alkaloids from Rauvolfia verticillata underscore the potential of this compound as a lead compound for drug discovery. To establish a clear structure-activity relationship, future research should focus on the following areas:
-
Synthesis of Analog Libraries: A systematic synthesis of analogs of this compound with modifications at various positions of the molecule is required.
-
Standardized Biological Screening: The synthesized analogs should be screened against a panel of relevant biological targets (e.g., cancer cell lines, enzymes, receptors) using standardized in vitro and in vivo assays.
-
Computational Modeling: Molecular docking and QSAR studies could be employed to predict the biological activity of new analogs and to understand the structural features essential for activity.
Conclusion
While a detailed structure-activity relationship for this compound analogs cannot be constructed from the currently available scientific literature, the broader family of alkaloids from Rauvolfia verticillata exhibits a range of promising biological activities. The information on related compounds suggests that this compound and its future synthetic derivatives are worthy of further investigation. The development of a comprehensive SAR study will be crucial in unlocking the full therapeutic potential of this class of natural products. Researchers are encouraged to pursue the synthesis and systematic biological evaluation of this compound analogs to fill this significant knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical constituents from rauvolfia verticillata and bioactivities research | Semantic Scholar [semanticscholar.org]
- 3. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of 10-Hydroxydihydroperaksine: A Review of Currently Available Data
A comprehensive search for published in vivo and in vitro studies concerning the natural alkaloid 10-Hydroxydihydroperaksine reveals a significant gap in the scientific literature. While the compound is identified and commercially available for research purposes, there is a notable absence of peer-reviewed experimental data detailing its biological effects, both in cellular models and in animal studies. This lack of foundational research precludes the creation of a detailed comparative guide based on experimental validation at this time.
Compound Profile: this compound
This compound is a natural alkaloid found in the plant Rauvolfia verticillata.[] It is cataloged with the CAS Number 451478-47-0 and is available from chemical suppliers for research use.[][] These suppliers classify it under various research areas, including neuroscience and signaling pathways like GPCR & G Protein, Neuronal Signaling, and MAPK, among others.[] However, this classification appears to be based on the broader category of alkaloids or for marketing purposes, as specific studies validating these claims for this compound are not cited or publicly available.
Availability of Experimental Data
A thorough search for primary research literature did not yield any studies presenting in vitro results or subsequent in vivo validation in animal models for this compound. Consequently, the core requirements for this comparison guide—quantitative data, detailed experimental protocols, and validated signaling pathways—cannot be met due to the absence of source material.
For a compound to be validated in animal models, a logical progression of research is typically required. This workflow illustrates the necessary steps, none of which are currently documented for this compound in the public domain.
Conclusion and Future Directions
The request to validate the in vitro results of this compound in animal models highlights a frontier in natural product research. While the compound is known, its biological activity remains uncharacterized in the public scientific record. Therefore, a comparison guide with supporting experimental data cannot be generated.
Researchers interested in this alkaloid would need to conduct foundational research, starting with a comprehensive series of in vitro experiments to determine its biological targets and mechanisms of action. Positive and significant findings from these initial studies would then provide the necessary rationale and framework for designing and conducting subsequent validation studies in appropriate animal models. Without this primary data, any discussion of its in vivo performance remains speculative.
References
Comparative Analysis of Indole Alkaloids from Rauvolfia Species: A Guide for Researchers
A detailed examination of the biological activities of 10-Hydroxydihydroperaksine and related indole (B1671886) alkaloids, providing researchers, scientists, and drug development professionals with a comparative guide to their potential therapeutic applications.
This guide offers a comparative analysis of the indole alkaloid this compound and other structurally related compounds isolated from plants of the Rauvolfia genus. While specific biological activity data for this compound is not extensively available in current literature, this guide provides a comprehensive overview of the known activities of its close analogs, focusing on their anti-inflammatory and cytotoxic properties. This comparative approach allows for an informed perspective on the potential bioactivities of this compound and highlights areas for future research.
Introduction to this compound and Related Indole Alkaloids
This compound is a naturally occurring monoterpenoid indole alkaloid (MIA) found in Rauvolfia verticillata[1][2]. The indole alkaloid family, with over 4,100 known compounds, is one of the largest classes of alkaloids and is known for a wide range of significant physiological activities[3]. Many of these compounds, derived from the amino acid tryptophan, have been developed into important medicinal agents[3]. The Apocynaceae family, to which Rauvolfia belongs, is a rich source of these bioactive MIAs, which are known for their chemical diversity and pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects[4].
This guide focuses on the comparative analysis of this compound with other indole alkaloids isolated from Rauvolfia species, for which quantitative biological data is available.
Comparative Biological Activity
While specific experimental data on the biological activity of this compound is limited in publicly available research, studies on structurally similar alkaloids from the same genus provide valuable insights into its potential pharmacological profile. The following tables summarize the available quantitative data for related Rauvolfia alkaloids.
Anti-inflammatory Activity
A study on the constituents of Rauvolfia vomitoria provides valuable comparative data on the anti-inflammatory effects of several indole alkaloids using a RAW 264.7 macrophage-based assay.
| Compound | Source | Assay | IC50 (μM) |
| Rauvomine B | Rauvolfia vomitoria | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | 39.6 |
| Rauvomine A | Rauvolfia vomitoria | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | 55.5 |
| Peraksine | Rauvolfia vomitoria | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | 65.2 |
| Alstoyunine A | Rauvolfia vomitoria | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | 75.3 |
| Celecoxib (Control) | - | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | 34.3 |
Data sourced from a study on the total synthesis of (–)-Rauvomine B, which referenced the initial biological testing.
Cytotoxic Activity
Research on alkaloids from Rauvolfia verticillata has also revealed cytotoxic properties against human cancer cell lines.
| Compound | Source | Cell Line | IC50 (μmol/L) |
| 9-Hydroxynoracronycine | Rauvolfia verticillata | MCF-7 (Human breast cancer) | 102.8 |
This data is from a study on the chemical constituents of Rauvolfia verticillata.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with solvent) are included.
-
The plates are incubated for another 24 hours.
3. Nitric Oxide Measurement:
-
After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
4. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
-
Cells are treated with the same concentrations of the test compounds as in the anti-inflammatory assay but without LPS stimulation.
-
After 24 hours, MTT reagent is added to the wells, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
1. Cell Seeding:
-
Human cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
A vehicle control group (cells treated with the solvent used to dissolve the compound) is included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
5. IC50 Determination:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflows and the general signaling pathway involved in the anti-inflammatory response are provided below to facilitate understanding.
Workflow for the in vitro anti-inflammatory assay.
Simplified LPS-induced inflammatory signaling pathway.
Conclusion
This comparative guide provides a valuable resource for researchers interested in the pharmacological potential of this compound and related indole alkaloids from Rauvolfia species. While direct biological data for this compound remains to be elucidated, the available data for its structural analogs, particularly the anti-inflammatory activity of rauvomines and the cytotoxic effects of other alkaloids from Rauvolfia verticillata, suggest that this class of compounds holds significant promise for further investigation. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate future research in this area, ultimately contributing to the discovery and development of new therapeutic agents. Further studies are warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation.
References
A Comparative Guide to the Analytical Cross-Validation of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 10-Hydroxydihydroperaksine, a natural alkaloid found in Rauvolfia verticillata. Due to the limited availability of direct cross-validation studies for this specific compound, this document presents a comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data herein is based on established methods for structurally similar indole (B1671886) alkaloids found in the Rauvolfia genus, providing a robust framework for analytical method development and validation.
Introduction to Analytical Approaches
The accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. The primary analytical techniques suitable for this purpose are HPLC-UV, a widely accessible and robust method, and LC-MS/MS, which offers superior sensitivity and selectivity. The choice of method depends on the specific requirements of the analysis, such as the required limit of quantification, the complexity of the sample matrix, and the available instrumentation.
Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Rauvolfia alkaloids, which are expected to be comparable for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.
a. Sample Preparation:
-
Accurately weigh 100 mg of powdered plant material or a corresponding amount of extract.
-
Extract with 10 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
c. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 500 µg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels.
-
Precision: Analyze replicate injections of a standard solution to determine intraday and interday precision.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices or when high sensitivity and selectivity are required.
a. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
c. Validation Parameters:
-
Linearity: Prepare a calibration curve in the relevant biological matrix over the expected concentration range.
-
Accuracy and Precision: Evaluate using quality control samples at low, medium, and high concentrations within the calibration range.
-
Matrix Effect: Assess by comparing the response of the analyte in the post-extraction spiked matrix with the response in a neat solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions.
Visualizations
Biosynthetic Pathway of Ajmaline-type Alkaloids
The following diagram illustrates a simplified biosynthetic pathway for ajmaline-type indole alkaloids, which are structurally related to this compound and share a common biosynthetic origin from strictosidine.
Caption: Simplified biosynthetic pathway of ajmaline-type alkaloids.
Workflow for Cross-Validation of Analytical Methods
This diagram outlines the logical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
For drug development professionals, researchers, and scientists, understanding the selectivity of a compound is a critical step in evaluating its therapeutic potential and safety profile. This guide outlines the methodologies and data required to assess the selectivity of the natural alkaloid 10-Hydroxydihydroperaksine. However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in the pharmacological data for this specific compound. While its origin from Rauvolfia verticillata is documented, there is currently no published information on its primary biological target, mechanism of action, or any quantitative data regarding its interaction with molecular targets.
This guide will, therefore, provide a generalized framework for assessing the selectivity of a novel compound, which can be applied to this compound once primary biological data becomes available.
The Importance of Selectivity Profiling
A selective compound preferentially interacts with its intended biological target over other molecules in the body. High selectivity is often associated with a more favorable safety profile, as off-target interactions can lead to undesirable side effects. Conversely, in some cases, polypharmacology (interacting with multiple targets) can be therapeutically beneficial. A thorough selectivity assessment is crucial to characterize a compound's mode of action and predict its physiological effects.
Hypothetical Selectivity Assessment of this compound
To illustrate the process, let us hypothesize that initial screening studies (currently unavailable in the literature) identify a primary target for this compound. The subsequent steps to assess its selectivity would involve a combination of in vitro biochemical and cell-based assays, followed by computational modeling.
Data Presentation: A Template for Comparison
Once experimental data is generated, it should be organized into clear, comparative tables. Below are template tables that would be populated with experimental results.
Table 1: Hypothetical Binding Affinity of this compound against a Primary Target and Related Off-Targets
| Target | Target Class | This compound Kd (nM) | Reference Compound Kd (nM) | Selectivity Ratio (Off-Target Kd / Primary Target Kd) |
| Primary Target A | e.g., Kinase | Experimental Data | Experimental Data | 1 |
| Related Target B | e.g., Kinase | Experimental Data | Experimental Data | Calculated Value |
| Related Target C | e.g., Kinase | Experimental Data | Experimental Data | Calculated Value |
| Unrelated Target D | e.g., GPCR | Experimental Data | Experimental Data | Calculated Value |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger interaction.
Table 2: Hypothetical Functional Activity of this compound
| Assay Type | Primary Target A IC50 (nM) | Related Target B IC50 (nM) | Related Target C IC50 (nM) |
| Enzymatic Assay | Experimental Data | Experimental Data | Experimental Data |
| Cell-Based Assay | Experimental Data | Experimental Data | Experimental Data |
IC50 (Half-maximal Inhibitory Concentration): A measure of the concentration of a substance needed to inhibit a biological process by half.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments used in selectivity profiling.
Primary Target Identification
-
Protocol: A broad screening approach, such as a high-throughput screen (HTS) against a diverse panel of recombinant proteins or a phenotypic screen using various cell lines, would be the initial step to identify the primary biological target of this compound.
Binding Affinity Assays
-
Radioligand Binding Assay:
-
Incubate a known concentration of a radiolabeled ligand that binds to the target protein with varying concentrations of this compound.
-
Separate the bound from the unbound radioligand using filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki (inhibition constant) from the IC50 value, which reflects the binding affinity of the compound.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein on a sensor chip.
-
Flow a solution containing this compound over the chip.
-
Measure the change in the refractive index at the surface of the chip as the compound binds to and dissociates from the target.
-
Analyze the sensorgram to determine the association (kon) and dissociation (koff) rate constants, from which the Kd is calculated (Kd = koff/kon).
-
Functional Inhibition Assays
-
Enzymatic Assays (e.g., for Kinases):
-
In a multi-well plate, combine the purified enzyme (target protein), its substrate, and ATP.
-
Add varying concentrations of this compound.
-
Incubate for a defined period to allow the enzymatic reaction to proceed.
-
Measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the enzyme activity against the compound concentration to determine the IC50 value.
-
-
Cell-Based Assays:
-
Culture cells that express the target of interest.
-
Treat the cells with varying concentrations of this compound.
-
Measure a downstream signaling event or a cellular phenotype that is dependent on the target's activity (e.g., protein phosphorylation, gene expression, cell proliferation).
-
Determine the IC50 value based on the dose-response curve.
-
Visualizing a Potential Selectivity Assessment Workflow
The following diagrams illustrate the logical flow of experiments and the potential signaling context for a compound like this compound.
Caption: Workflow for assessing the selectivity of a novel compound.
Caption: Hypothetical signaling pathway and off-target effects.
Conclusion
The assessment of selectivity is a data-driven process that is fundamental to modern drug discovery and development. While this compound is an identified natural product, the absence of published pharmacological data makes a definitive comparison of its selectivity impossible at this time. The experimental framework and data presentation formats provided in this guide offer a roadmap for researchers to follow once the primary biological target(s) of this compound are elucidated. Future research into the bioactivity of this and other lesser-known alkaloids from Rauvolfia verticillata is warranted to uncover their potential therapeutic applications.
Comparative Toxicological Profile of 10-Hydroxydihydroperaksine and Structurally Related Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 10-Hydroxydihydroperaksine and similar compounds. Due to a lack of publicly available toxicological data for this compound, this document focuses on the toxicological profiles of structurally related and well-studied alkaloids from the Rauvolfia genus. This information is intended to serve as a surrogate for preliminary risk assessment and to guide future toxicological studies.
Introduction to this compound and Related Compounds
This compound is a naturally occurring indole (B1671886) alkaloid found in Rauvolfia verticillata. The Rauvolfia genus is a rich source of bioactive alkaloids, with a long history of use in traditional medicine.[1][2][3] Many of these compounds, including reserpine (B192253) and ajmaline, have been investigated for their pharmacological effects, which has also led to an understanding of their toxicological profiles.[3] Given the shared indole alkaloid core, the toxicological characteristics of these related compounds can provide valuable insights into the potential hazards of this compound.
Comparative Toxicological Data
The following table summarizes the available toxicological data for prominent Rauvolfia alkaloids. It is important to note that the toxicity of these compounds can vary significantly based on the specific chemical structure, the animal model used, and the route of administration.
| Compound | Animal Model | Route of Administration | LD50 | Key Toxicological Findings |
| Reserpine | Mouse | Intravenous | 2.5 mg/kg | Sedation, hypotension, bradycardia, gastrointestinal ulcers. |
| Rat | Oral | 420 mg/kg | Sedation, ptosis, diarrhea, hypothermia. | |
| Ajmaline | Mouse | Intravenous | 56 mg/kg | Cardiac arrhythmias, convulsions, respiratory paralysis. |
| Rat | Oral | 465 mg/kg | Hypotension, cardiac depression. | |
| Yohimbine (B192690) | Mouse | Intravenous | 22 mg/kg | CNS stimulation, tremors, convulsions, hypertension, tachycardia. |
| Rat | Oral | 37 mg/kg | Anxiety, salivation, increased motor activity. |
Note: This data is compiled from various sources and should be used for comparative purposes only. LD50 values can vary between studies.
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the reproducibility and validation of findings. Below are standardized protocols for assessing cytotoxicity, genotoxicity, and acute oral toxicity.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4][5] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.[4]
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Metabolic Activation (Optional): Prepare an S9 mix from the liver homogenate of Aroclor-induced rats to simulate mammalian metabolism.
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer).
-
Add 2 mL of molten top agar (B569324) containing a trace amount of histidine and biotin.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Acute Oral Toxicity: Up-and-Down Procedure (OECD Guideline 425)
This method is used to determine the LD50 of a substance with a reduced number of animals.[6][7]
-
Animal Selection: Use a single sex of a rodent species (e.g., female rats).
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information, often starting at 175 mg/kg.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., four reversals in the dosing direction).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Signaling Pathways and Experimental Workflows
Visualizing experimental processes and potential toxicity pathways can aid in understanding the mechanisms of action.
Caption: General experimental workflow for toxicological assessment.
Caption: Putative toxicity pathways for indole alkaloids.
Conclusion
While direct toxicological data for this compound is currently unavailable, the information on related Rauvolfia alkaloids such as reserpine, ajmaline, and yohimbine provides a valuable starting point for risk assessment. These compounds exhibit significant effects on the central nervous and cardiovascular systems. Future research on this compound should prioritize a comprehensive toxicological evaluation, including in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute and repeated-dose toxicity studies, to establish a definitive safety profile. The standardized protocols and potential toxicity pathways outlined in this guide can serve as a framework for such investigations.
References
- 1. Exploring new pharmacology and toxicological screening and safety evaluation of one widely used formulation of Nidrakar Bati from South Asia region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Evaluating the Therapeutic Potential of 10-Hydroxydihydroperaksine: A Comparative Analysis Against Existing Drugs
A comprehensive evaluation of the therapeutic potential of 10-Hydroxydihydroperaksine in comparison to existing drugs is currently not feasible due to a significant lack of available scientific data. While this natural alkaloid, isolated from Rauvolfia verticillata, has been identified and chemically characterized, its pharmacological properties, mechanism of action, and potential therapeutic applications remain largely unexplored in published scientific literature.
For researchers, scientists, and drug development professionals, a rigorous comparison of a novel compound against established drugs requires a substantial body of evidence. This includes detailed preclinical data from both in vitro (cell-based) and in vivo (animal model) studies, as well as eventual clinical trial data in humans. At present, the scientific dossier for this compound is insufficient to initiate such a comparative analysis.
Information Gap: What We Don't Know About this compound
To construct a meaningful comparison guide, the following critical data points for this compound are required:
-
Therapeutic Target(s) and Mechanism of Action: The specific biological molecules (e.g., enzymes, receptors) with which this compound interacts and the downstream signaling pathways it modulates are unknown.
-
Pharmacodynamics: Data on the dose-response relationship, efficacy, and potency in relevant biological assays are not available.
-
Pharmacokinetics: Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is essential to understand its behavior in a biological system.
-
Preclinical Efficacy: There are no published studies demonstrating its effectiveness in established animal models for any specific disease.
-
Safety and Toxicity Profile: Information on its potential adverse effects and therapeutic window is crucial for any drug development program.
While extracts of Rauvolfia verticillata have been traditionally used for conditions like hypertension, snakebite, and malaria, and have shown preliminary anticancer, antibacterial, and anti-inflammatory properties in laboratory studies, the specific contribution of this compound to these effects has not been elucidated.
The Path Forward: A Roadmap for Evaluating Therapeutic Potential
To enable a future comparative analysis, a structured research program would be necessary to systematically evaluate the therapeutic potential of this compound. The following diagram outlines a potential experimental workflow:
Caption: A generalized workflow for the preclinical evaluation of a novel natural product like this compound.
Hypothetical Experimental Protocols
Should initial screening suggest a potential therapeutic avenue, for instance, in oncology, a series of established experimental protocols would be employed.
Table 1: Hypothetical In Vitro Cytotoxicity Assay
| Parameter | Protocol |
| Cell Lines | A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293). |
| Assay Principle | The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. |
| Methodology | 1. Seed cells in 96-well plates and allow to adhere overnight.2. Treat cells with a range of concentrations of this compound for 48-72 hours.3. Add MTT solution and incubate to allow formazan (B1609692) crystal formation.4. Solubilize formazan crystals and measure absorbance at 570 nm. |
| Data Analysis | Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the potency of the compound. |
| Positive Control | A standard chemotherapeutic agent (e.g., Doxorubicin). |
Visualizing a Potential Signaling Pathway Investigation
If the compound shows promise, further studies would investigate its effect on key cellular signaling pathways implicated in the disease of interest. For example, in cancer, this could involve the PI3K/Akt pathway.
Caption: A hypothetical inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 10-Hydroxydihydroperaksine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 10-Hydroxydihydroperaksine, a research-grade alkaloid compound. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
I. Chemical Profile and Hazards
Key Assumed Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
III. Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Step 1: Segregation of Waste
Properly segregate waste containing this compound at the point of generation. Use designated, clearly labeled waste containers.
-
Solid Waste: This includes unused or expired this compound powder and any materials contaminated with the solid compound, such as weighing paper, contaminated gloves, or paper towels.
-
Liquid Waste: This includes solutions containing this compound dissolved in solvents.
Step 2: Containment of Waste
| Waste Type | Container Requirements | Labeling Information |
| Solid | A sealable, durable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is recommended. | Clearly label the container with "Hazardous Waste," "this compound (Solid)," the approximate amount, and the date. |
| Liquid | A sealable, leak-proof, and chemically compatible container. For organic solvents, use a designated solvent waste container. | Clearly label the container with "Hazardous Waste," "this compound in [Solvent Name(s)]," the estimated concentration and volume, and the date. Ensure all solvent components are listed. |
Step 3: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Disposal Request and Pickup
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with accurate information about the waste contents.
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect: Carefully sweep or scoop up the absorbed material or spilled powder. Avoid creating dust.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Place all cleanup materials into a designated hazardous waste container and label it appropriately.
V. Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal Protective Equipment and Handling for 10-Hydroxydihydroperaksine
Disclaimer: The chemical "10-Hydroxydihydroperaksine" does not appear in standard chemical databases or scientific literature. This suggests the name may be theoretical, a novel compound not yet widely documented, or a possible misspelling. The following guidance is based on general principles for handling potentially hazardous, uncharacterized hydroperoxide compounds. Researchers must perform a thorough risk assessment based on any available data for their specific compound before commencing work.
This document provides a foundational framework for the safe handling and disposal of novel or uncharacterized hydroperoxide compounds, using "this compound" as a placeholder. All procedures should be adapted following a rigorous, substance-specific risk assessment conducted by qualified personnel.
Essential Safety and Logistical Information
Organic hydroperoxides are often unstable and can be sensitive to heat, shock, friction, and contaminants, posing significant explosion and fire risks. They are also typically strong oxidizing agents and can be toxic or corrosive. The "10-hydroxy" group may influence its reactivity and biological properties.
Core Hazard Summary
| Hazard Class | Potential Severity | Recommended Precaution |
| Explosive | High | Handle only small quantities. Avoid heat, shock, and friction. Use non-sparking tools. |
| Oxidizer | High | Keep away from combustible materials. |
| Acute Toxicity | Unknown/High | Avoid all routes of exposure (inhalation, skin contact, ingestion). |
| Skin Corrosion/Irritation | High | Prevent all direct skin and eye contact. |
Personal Protective Equipment (PPE) Protocol
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Double-Gloving | Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber. Check manufacturer's chemical resistance guide. |
| Eye/Face Protection | Indirectly Vented Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield is mandatory to protect against splashes and explosions. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Apron | A lab coat made of Nomex or similar FR material is required. A chemically-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood / Respirator | All work must be conducted in a certified chemical fume hood. If fume hood use is not possible, a full-face respirator with appropriate organic vapor/acid gas cartridges is required. |
Operational and Disposal Plans
Handling and Synthesis Workflow
All operations should be conducted behind a blast shield within a chemical fume hood. Quantities should be kept to the absolute minimum required for the experiment.
Experimental Workflow: General Handling Protocol
Caption: Workflow for handling uncharacterized hydroperoxides.
Disposal Plan
Never dispose of pure or concentrated hydroperoxides with regular chemical waste.
-
Neutralization: The primary disposal method involves reducing the hydroperoxide to a less hazardous alcohol. This must be done as a controlled reaction.
-
Protocol: In a fume hood, behind a blast shield, slowly add the hydroperoxide solution to a stirred, cooled solution of a reducing agent (e.g., sodium sulfite or ferrous sulfate). Monitor for any temperature increase.
-
-
Waste Segregation: The neutralized solution and any contaminated materials (e.g., gloves, paper towels) must be collected in a designated, labeled waste container for hazardous materials.
-
Professional Disposal: The container must be collected and disposed of by a certified environmental waste management company.
Key Experimental Protocols
Protocol: Peroxide Detection
Before handling any container of a substance suspected to be a hydroperoxide, test for the presence of peroxides.
-
Methodology:
-
Obtain commercially available peroxide test strips (e.g., potassium iodide/starch strips).
-
In a fume hood, carefully open the container.
-
Using forceps, dip the tip of a test strip into the solution without touching the sides of the container.
-
Remove the strip and observe for a color change. A blue-black or dark brown color indicates the presence of peroxides.
-
The intensity of the color can give a semi-quantitative measure of the concentration. Refer to the manufacturer's color chart.
-
Protocol: Controlled Quenching/Neutralization
This protocol is for the neutralization of residual hydroperoxide in a reaction mixture before workup or disposal.
-
Methodology:
-
Set up the reaction flask in an ice bath to maintain a temperature below 20°C.
-
Prepare a fresh 10% solution of sodium sulfite (Na₂SO₃).
-
Add the sodium sulfite solution dropwise to the stirred reaction mixture.
-
After each addition, use a peroxide test strip to check the aqueous phase of the mixture.
-
Continue adding the reducing agent until the peroxide test is negative.
-
Allow the mixture to stir for an additional 30 minutes to ensure complete neutralization before proceeding with extraction or disposal.
-
This detailed guidance provides a starting point for developing a comprehensive safety protocol. Always prioritize safety, work with the smallest scale possible, and consult with your institution's Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
